Levamisole
描述
属性
IUPAC Name |
(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSDGLLUJUHTE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=N[C@H](CN21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16595-80-5 (hydrochloride) | |
| Record name | Levamisole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014769734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023206 | |
| Record name | Levamisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levamisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.44e+00 g/L, Water 210 (mg/mL), Methanol sol. (mg/mL), Propylene glycol sol. (mg/mL), Ethanol sl. sol. (mg/mL) | |
| Record name | Levamisole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levamisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | LEVAMISOLE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/177023%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
14769-73-4 | |
| Record name | Levamisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14769-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levamisole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014769734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levamisole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levamisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Levamisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVAMISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2880D3468G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levamisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227-227.5, 264 - 265 °C | |
| Record name | Levamisole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levamisole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Levamisole's Effect on T-Cell Activation and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Levamisole (LMS) is a synthetic imidothiazole derivative with a complex and, at times, seemingly contradictory history of immunomodulatory activity. While historically considered an immunostimulant, recent mechanistic studies have provided substantial evidence for its role as a direct suppressor of T-cell activation and proliferation. This guide synthesizes the latest findings, focusing on the molecular pathways, quantitative effects, and experimental methodologies that define this compound's interaction with T-lymphocytes. Evidence points to two primary mechanisms of action: the induction of a p53-dependent DNA damage response and the inhibition of JAK/STAT and Toll-like Receptor (TLR) signaling pathways. These actions lead to a significant reduction in the proliferation of both CD4+ and CD8+ T-cells, a decrease in pro-inflammatory cytokine production, and a cell cycle arrest in the S-phase. This document provides an in-depth analysis of these processes, presents quantitative data in a structured format, details key experimental protocols, and visualizes the core signaling pathways.
Introduction
This compound was originally developed as an anthelmintic agent but has been repurposed for various immunological applications, including as an adjuvant therapy for colon cancer and in the treatment of pediatric nephrotic syndrome.[1][2][3] Its immunomodulatory effects have been a subject of debate, with different studies reporting either immunostimulatory or immunosuppressive outcomes.[4] This discrepancy may be attributable to variations in dosage, timing, and the specific immune context being studied.[4] However, recent, highly detailed molecular studies are converging on a model where this compound directly suppresses the function of activated T-cells, offering a clearer picture of its therapeutic potential in immune-mediated diseases.[1][5] This guide will focus on these contemporary findings that elucidate its suppressive mechanisms.
Mechanism of Action: Suppression of T-Cell Function
Recent research indicates that this compound acts as an immunosuppressive drug by directly targeting the activation and proliferation of human T-cells.[1][6] This effect is not merely a modulation of cell signaling but involves fundamental processes of cell cycle control and DNA damage response.
Inhibition of T-Cell Proliferation
Treatment of activated human T-cells with this compound results in a significant reduction in their proliferative capacity. This has been observed in total T-cells (CD3+), T-helper cells (CD4+), and cytotoxic T-cells (CD8+).[7] The primary mechanism appears to be the induction of a cell cycle arrest during the S-phase, preventing progression through DNA synthesis.[1][7]
Table 1: Effect of this compound on Activated T-Cell Proliferation
| Cell Type | Treatment | Proliferation Metric (Division Index) | Outcome | Reference |
|---|---|---|---|---|
| Total T-cells (CD3+) | 1 mM LMS | Significantly Reduced | Inhibition of Proliferation | [7][8] |
| CD4+ T-cells | 1 mM LMS | Significantly Reduced | Inhibition of Proliferation | [7] |
| CD8+ T-cells | 1 mM LMS | Significantly Reduced | Inhibition of Proliferation | [7] |
| CD4+ T-cells | 8 - 200 µg/ml LMS | Dose-dependent Reduction | Inhibition of Proliferation |[9] |
Modulation of Cytokine Production
Consistent with its anti-proliferative and anti-activation effects, this compound alters the cytokine profile of stimulated T-cells. It significantly reduces the production of key T-cell activation-associated cytokines while paradoxically increasing certain Th2-associated cytokines.[1][8]
Table 2: Effect of this compound on Cytokine Production by Activated T-Cells
| Cytokine | Effect of LMS Treatment | Implication | Reference |
|---|---|---|---|
| IL-2 | Reduced | Suppression of T-cell growth & activation | [1][8] |
| TNF-α | Reduced | Reduction of pro-inflammatory signaling | [1][8] |
| IFN-γ | Reduced | Suppression of Th1 response | [1][8] |
| IL-4 | Increased | Potential shift towards Th2 response | [1][8] |
| IL-13 | Increased | Potential shift towards Th2 response |[1][8] |
Core Signaling Pathways
Two distinct but potentially complementary signaling pathways have been identified through which this compound exerts its effects on T-cells.
p53-Dependent DNA Damage Response
The most comprehensively described mechanism involves the induction of DNA damage and the subsequent activation of a p53-dependent response pathway.[1][6] this compound treatment leads to the formation of γH2AX-foci and phosphorylation of CHK1, which are markers of DNA damage and replication stress.[1][7] This triggers the phosphorylation and activation of the tumor suppressor protein p53. Activated p53 then upregulates target genes, including FAS, which sensitizes the T-cells to Fas-mediated apoptosis and induces a cell cycle arrest in the mid-S phase.[1][8]
Caption: this compound-induced p53-dependent DNA damage response pathway in T-cells.
Regulation of JAK/STAT and TLR Signaling
In the context of aplastic anemia, this compound has been shown to suppress CD4+ T-cell proliferation by inhibiting the JAK/STAT and TLR signaling pathways.[5][9] Virtual binding analysis identified JAK1/2 and TLR7 as potential molecular targets for this compound.[5] By inhibiting these pathways, this compound can downregulate the activation of T-cells and antigen-presenting cells, contributing to its overall immunosuppressive effect.[5][9]
Caption: Inhibition of JAK/STAT and TLR signaling pathways by this compound.
Experimental Protocols & Workflows
The following are summarized methodologies for key experiments used to characterize this compound's effect on T-cells.
T-Cell Isolation, Culture, and Activation
-
Source: Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Isolation: T-cells are isolated from healthy donor PBMCs, often using negative selection techniques to obtain total T-cells (CD3+).
-
Culture Medium: RPMI-1640 supplemented with fetal calf serum, penicillin/streptomycin, and L-glutamine.
-
Activation: T-cells are activated in vitro using anti-CD3/CD28 antibody-coated beads (e.g., Dynabeads) at a typical bead-to-cell ratio of 1:2.[8]
-
This compound Treatment: this compound hydrochloride is added at the start of the culture at concentrations ranging from 8 µg/ml to 1 mM.[8][9] The treatment is often refreshed after 24 hours for multi-day assays.[8]
T-Cell Proliferation Assay (CFSE-Based)
The most common method to quantify T-cell proliferation is by using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
Labeling: Isolated T-cells are incubated with a low concentration of CFSE (e.g., 0.5 µM) for 10 minutes at 37°C. The reaction is then quenched with fetal calf serum.[10]
-
Culture: Labeled cells are washed and cultured with activation stimuli (anti-CD3/CD28) and this compound or a solvent control.
-
Incubation: Cells are incubated for 72 hours to allow for multiple rounds of division.[7]
-
Data Acquisition: Cells are harvested and the CFSE fluorescence is measured by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Analysis: The data is analyzed to calculate metrics such as the Division Index, which represents the average number of divisions that a cell in the original population has undergone.[7]
Caption: Experimental workflow for a CFSE-based T-cell proliferation assay.
Cytokine Measurement
-
Sample Collection: Supernatants from 72-hour activated T-cell cultures are collected and stored at -80°C.[7]
-
Assay: Cytokine concentrations are measured using a multiplex bead-based immunoassay (e.g., Milliplex MAP Human Th17 magnetic bead panel) on a compatible system like the Luminex® 200™.[7] This allows for the simultaneous quantification of multiple cytokines from a small sample volume.
Discussion and Implications
The cumulative evidence strongly indicates that this compound's primary effect on activated T-cells is immunosuppressive. The induction of a p53-dependent DNA damage response provides a robust molecular explanation for the observed decrease in proliferation and activation.[1] This mechanism, coupled with the inhibition of key signaling pathways like JAK/STAT, positions this compound as a potent modulator of T-cell-mediated immunity.[5]
The reports of immunostimulatory effects may not be contradictory but rather context-dependent.[4] this compound might enhance the function of other immune cells like monocytes and macrophages or act differently on naive versus activated T-cells.[4][11] However, for therapeutic applications in T-cell-driven autoimmune or inflammatory diseases, the suppressive function is of paramount interest. The ability of this compound to reduce pro-inflammatory cytokines like IFN-γ and TNF-α while inhibiting T-cell expansion underscores its potential to rebalance aberrant immune responses.[8] These findings provide a strong rationale for its use in conditions characterized by excessive T-cell activity.
Conclusion
This compound directly suppresses human T-cell activation and proliferation through the induction of a p53-dependent DNA damage response and inhibition of the JAK/STAT and TLR signaling pathways. This leads to a quantifiable reduction in T-cell division and a decrease in the secretion of pro-inflammatory cytokines. The detailed molecular understanding of these mechanisms, supported by robust experimental protocols, solidifies this compound's profile as an immunosuppressive agent and provides a clear basis for its rational application in the development of therapies for immune-mediated diseases.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. The potential immunomodulatory effect of this compound in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mucosalimmunology.ch [mucosalimmunology.ch]
- 11. researchgate.net [researchgate.net]
Levamisole's role in modulating cytokine production in vitro
An In-depth Technical Guide to Levamisole's Role in Modulating Cytokine Production In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic phenylimidazolthiazole derivative initially developed as an anthelmintic agent.[1] Beyond its antiparasitic properties, this compound has been recognized for its significant immunomodulatory effects, capable of restoring depressed immune functions and augmenting responses to various stimuli.[2][3] Its mechanism of action involves influencing the maturation and function of key immune cells, thereby altering the cytokine milieu that dictates the nature and direction of an immune response.[4][5] This technical guide provides a detailed overview of the in vitro effects of this compound on cytokine production by various immune cell types, complete with experimental protocols and pathway visualizations to support further research and development.
Modulation of Cytokine Production by Dendritic Cells (DCs)
Dendritic cells are potent antigen-presenting cells that orchestrate adaptive immunity. This compound has been shown to directly act on DCs, promoting their maturation and influencing their cytokine secretion profile, which in turn skews T-cell differentiation.[5][6]
Data Summary: this compound's Effect on DC Cytokine Production
The following table summarizes the quantitative effects of this compound on cytokine secretion from human and murine dendritic cells in vitro.
| Cell Type | Stimulus | This compound Concentration | Cytokine | Observed Effect | Reference |
| Human Monocyte-Derived DCs | This compound alone | 1 µM | IL-12p40 | Increase | [1][6] |
| Human Monocyte-Derived DCs | This compound alone | 1 µM | IL-10 | Increase | [1][6] |
| Human Monocyte-Derived DCs | This compound alone | 1 µM | IL-12p70 | No significant change | [1] |
| Human Monocyte-Derived DCs | LPS (10 ng/mL) + this compound | 1 µM | IL-12p40 | Enhanced Increase | [1] |
| Human Monocyte-Derived DCs | LPS (10 ng/mL) + this compound | 1 µM | IL-10 | Enhanced Increase | [1] |
| Murine Bone Marrow-Derived DCs (BMDCs) | This compound alone | Not specified | IL-12p70 | Increase | [5] |
| Murine Bone Marrow-Derived DCs (BMDCs) | This compound alone | Not specified | TNF-α | Increase | [5] |
| Murine Bone Marrow-Derived DCs (BMDCs) | This compound alone | Not specified | IL-1β | Increase | [5] |
| Murine Dendritic Cell Line (DC2.4) | R848 (TLR7 agonist) + this compound | Dose-dependent | IFN-α | Inhibition | [7] |
| Murine Dendritic Cell Line (DC2.4) | R848 (TLR7 agonist) + this compound | Dose-dependent | TNF-α | Inhibition | [7] |
Signaling Pathway in Human Dendritic Cells
In human monocyte-derived DCs, this compound-induced production of IL-12p40 and IL-10 is primarily mediated through Toll-like Receptor 2 (TLR-2).[1] Activation of TLR-2 initiates downstream signaling cascades involving Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), specifically ERK1/2 and JNK.[1][6] Inhibition of any of these pathways has been shown to prevent the cytokine-inducing effects of this compound.[1]
Caption: this compound activates TLR-2 to induce cytokine production via NF-κB and MAPK pathways.
Experimental Protocol: Generation and Treatment of Human Mo-DCs
This protocol outlines the generation of immature DCs from human peripheral blood mononuclear cells (PBMCs) and their subsequent treatment with this compound.
-
Isolation of Monocytes:
-
Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's instructions. Purity should be >95%.
-
-
Differentiation of Monocytes into Immature DCs (iDCs):
-
Culture the purified CD14+ monocytes at a density of 1 x 10⁶ cells/mL in a T-75 flask.
-
Use RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin.
-
Add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (100 ng/mL) to the culture medium to drive differentiation.
-
Incubate for 5-6 days at 37°C in a 5% CO₂ humidified incubator. On day 3, perform a half-media change by centrifuging the cell suspension, removing half the old media, and adding fresh media with cytokines.
-
-
This compound Treatment and Cytokine Analysis:
-
On day 6, harvest the non-adherent and loosely adherent iDCs.
-
Reseed the iDCs at 1 x 10⁶ cells/mL in a 24-well plate.
-
Add this compound to the desired final concentration (e.g., 1 µM).[1] Include an untreated control group. For co-stimulation experiments, add LPS (e.g., 10 ng/mL).
-
Incubate for 48 hours.[1]
-
Collect the culture supernatants by centrifugation to pellet the cells.
-
Measure the concentrations of IL-12p40 and IL-10 in the supernatants using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
Modulation of Cytokine Production by Macrophages
Macrophages are key players in innate immunity and inflammation. This compound can differentially regulate the production of pro- and anti-inflammatory cytokines by these cells.
Data Summary: this compound's Effect on Macrophage Cytokine Production
| Cell Type | Stimulus | This compound Treatment | Cytokine | Observed Effect | % Change | Reference |
| Murine Peritoneal Macrophages | LPS (in vitro) | Ex vivo (3 mg/kg oral dose) | IL-1 | Enhancement | ~100% Increase | [8] |
| Murine Peritoneal Macrophages | LPS (in vitro) | Ex vivo (3 mg/kg oral dose) | IL-6 | Inhibition | Up to 36% | [8] |
| Murine Peritoneal Macrophages | LPS (in vitro) | Ex vivo (3 mg/kg oral dose) | TNF | Inhibition | Up to 62% | [8] |
| Murine Peritoneal Macrophages | This compound (in vitro) | Direct stimulation | IL-1 | Augmented | Not specified | [8] |
| Murine Peritoneal Macrophages | This compound (in vitro) | Direct stimulation | TNF | Decreased | Not specified | [8] |
Experimental Protocol: In Vitro Macrophage Cytokine Assay
This protocol is adapted for testing this compound's direct effect on a murine macrophage cell line.
-
Cell Culture:
-
Culture J774A.1 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C, 5% CO₂.
-
Expand cells as an adherent monolayer and harvest by gentle scraping without using enzymes.
-
-
Macrophage Stimulation Assay:
-
Resuspend harvested macrophages to a concentration of 2 x 10⁵ cells/mL in fresh culture medium.
-
Seed 500 µL of the cell suspension (100,000 cells) into each well of a 24-well plate.
-
Add 500 µL of medium containing the test reagents to each well. Prepare the following groups (in triplicate):
-
Control: Medium only.
-
LPS: LPS for a final concentration of 100 ng/mL.
-
LMS: this compound at the desired final concentration.
-
LPS + LMS: LPS (100 ng/mL) + this compound.
-
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Cytokine Measurement:
-
Harvest the conditioned medium from each well.
-
Centrifuge the medium to remove any cells or debris.
-
Analyze the supernatants for IL-1β, IL-6, and TNF-α concentrations using specific ELISA kits.
-
Skewing of T-Helper Cell Responses
By modulating the cytokine output of antigen-presenting cells, this compound indirectly influences the differentiation of naive T-helper (Th) cells, generally promoting a Th1-type response, which is critical for cell-mediated immunity.
Data Summary: this compound's Effect on Th-Related Cytokines
| Cell System | Treatment | Cytokine | Observed Effect | Reference |
| Human DC/T-cell Co-culture | This compound-treated DCs | IFN-γ (Th1) | Increase | [1][6] |
| Human DC/T-cell Co-culture | This compound-treated DCs | IL-5 (Th2) | No significant change | [1] |
| Murine BMDC/T-cell Co-culture | This compound-activated BMDCs | IFN-γ (Th1) | Increase | [5] |
| Rat Spleen (gene expression) | This compound treatment (in vivo) | IFN-γ (Th1) | Upregulation | [9] |
| Rat Spleen (gene expression) | This compound treatment (in vivo) | IL-18 (Th1-promoting) | Upregulation | [9] |
| Rat Spleen (gene expression) | This compound treatment (in vivo) | IL-4 (Th2) | Downregulation | [9] |
| Porcine PBMCs / Murine PECs | This compound treatment (in vitro) | IFN-γ (Th1) | Increase | [10] |
Experimental Workflow: Allogeneic Mixed Leukocyte Reaction (MLR)
The MLR assay is a standard method to assess the ability of APCs, like DCs, to stimulate T-cell activation and cytokine production.
Caption: Workflow for assessing T-cell cytokine production stimulated by this compound-treated DCs.
Experimental Protocol: One-Way Allogeneic MLR
-
Prepare Stimulator Cells (DCs):
-
Generate and treat human Mo-DCs with this compound (1 µM for 48h) as described in Protocol 1.3.
-
Prepare a control group of untreated DCs. After treatment, wash the DCs twice with PBS to remove residual this compound and resuspend in fresh, complete RPMI-1640 medium.
-
-
Prepare Responder Cells (T-Cells):
-
Using PBMCs from a different, healthy (allogeneic) donor, isolate naive CD4+ T-cells via negative selection using a MACS isolation kit.
-
-
Set up Co-Culture:
-
In a 96-well round-bottom plate, add the responder T-cells at a constant number (e.g., 1 x 10⁵ cells/well).
-
Add the stimulator DCs (this compound-treated or control) at varying ratios to the T-cells (e.g., 1:10, 1:20, 1:40 DC:T-cell ratio).
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C, 5% CO₂.
-
For cytokine analysis, harvest supernatants after 48-72 hours of co-culture.[1]
-
Measure IFN-γ and IL-5 levels in the supernatants by ELISA to assess Th1/Th2 polarization.
-
For proliferation analysis, continue incubation for 5 days and measure T-cell proliferation using methods like ³H-thymidine incorporation or CFSE dye dilution assays.[1]
-
Conclusion
In vitro evidence consistently demonstrates that this compound is a potent modulator of cytokine production. Its primary effects include the activation of dendritic cells and macrophages, leading to a cytokine environment that strongly promotes a Th1-type immune response, characterized by elevated levels of IL-12, IL-18, and IFN-γ.[1][5][9] This capacity to shift the immune balance underpins its potential application as an adjuvant in vaccines and cancer immunotherapy. However, it is crucial to note that its effects can be context-dependent, with some studies showing inhibitory actions on specific pathways.[7] The protocols and data provided herein serve as a foundational guide for researchers to further explore and harness the immunomodulatory properties of this compound.
References
- 1. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound enhances immune response by affecting the activation and maturation of human monocyte‐derived dendritic cells | Semantic Scholar [semanticscholar.org]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Can this compound upregulate the equine cell-mediated macrophage (M1) dendritic cell (DC1) T-helper 1 (CD4 Th1) T-cytotoxic (CD8) immune response in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]
The chemical properties and solubility of Levamisole hydrochloride for lab use
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, solubility, and key laboratory applications of Levamisole hydrochloride. It is intended to serve as a comprehensive resource for researchers utilizing this compound in experimental settings.
Chemical and Physical Properties
This compound hydrochloride is the hydrochloride salt of this compound, the levorotatory (S)-enantiomer of tetramisole. It is a synthetic imidazothiazole derivative widely used as an anthelmintic agent and an immunomodulator in research.
Table 1: Chemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1][2]thiazole hydrochloride | [3] |
| Molecular Formula | C₁₁H₁₂N₂S · HCl | [4] |
| Molecular Weight | 240.75 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 227 - 229 °C | [3] |
| pKa | Data not readily available for the hydrochloride salt. The basic parent compound is fully protonated. | |
| CAS Number | 16595-80-5 | [4] |
Solubility
This compound hydrochloride exhibits high solubility in aqueous solutions and varies in its solubility in common organic solvents. Stability of solutions can be pH and temperature-dependent; it is stable in acidic conditions but can decompose in alkaline environments.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Temperature | Source(s) |
| Water | Freely soluble; 210 mg/mL | 20 °C | |
| ≥ 2.0 mg/mL (pH 1.2 - 7.5) | 37 °C | [3] | |
| 48 mg/mL (199.37 mM) | 25 °C | ||
| Ethanol | Soluble; ~11-12.5 mg/mL | Room Temp | |
| DMSO | Insoluble to sparingly soluble; ~3 mg/mL. Note: Solubility can be impacted by hygroscopic DMSO. | Room Temp | |
| Methanol | Soluble | Not Specified | |
| Glycerol | Soluble | Not Specified | |
| Chloroform | Slightly soluble | Not Specified | |
| Acetone | Insoluble | Not Specified |
Mechanism of Action
This compound hydrochloride exerts its biological effects through two primary mechanisms: as a potent anthelmintic by targeting the nervous system of nematodes, and as an immunomodulatory agent by stimulating various components of the host immune system.
Anthelmintic Action: Nicotinic Acetylcholine Receptor Agonism
In nematodes, this compound acts as a specific agonist of the nicotinic acetylcholine receptors (nAChRs) located on the muscle cells. This leads to persistent muscle cell depolarization, resulting in spastic paralysis of the worm. The paralyzed parasite is then unable to maintain its position within the host and is expelled.[5]
Immunomodulatory Effects
This compound restores depressed immune function by stimulating T-cell activation and proliferation, potentiating monocyte and macrophage functions such as phagocytosis and chemotaxis, and increasing neutrophil mobility.[4] The precise pathways are complex but involve enhancing the overall cellular immune response.
Experimental Protocols & Methodologies
Stock Solution Preparation
Due to its high solubility in water, sterile, deionized water is the recommended solvent for most biological applications. For organic solvent-based stocks, use anhydrous solvents.
-
Aqueous Stock (e.g., 50 mg/mL):
-
Weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.
-
Add the appropriate volume of sterile water (e.g., for 500 mg, add 10 mL of water).
-
Vortex or sonicate until fully dissolved. The solution should be clear.
-
Sterile-filter the solution through a 0.22 µm filter into a new sterile tube.
-
Store aliquots at -20°C. Aqueous solutions are stable for several days at 4°C but long-term storage at -20°C is recommended.
-
Protocol: Inhibition of Endogenous Alkaline Phosphatase (AP)
This compound is a reversible and uncompetitive inhibitor of most tissue non-specific alkaline phosphatase (TNAP) isoforms (e.g., liver, bone, kidney). It does not significantly inhibit the intestinal or placental isoforms, making it ideal for reducing background in immunoassays that use intestinal AP-conjugated reporters.
Methodology for Western Blotting / IHC / ISH:
-
Perform all blocking and antibody incubation steps as per your standard protocol.
-
During the final substrate incubation step, add this compound to the AP substrate buffer.
-
Recommended Concentration: A final concentration of 1 mM this compound is typically effective. This can be achieved by adding 2.4 mg of this compound hydrochloride per 10 mL of substrate buffer. Some commercial kits provide a concentrated this compound solution to be added at a 1:1000 dilution.
-
Incubate the membrane/slide with the this compound-containing substrate solution for the standard development time. The this compound will inhibit endogenous AP activity from the sample, while the intestinal AP-conjugated antibody will remain active, thus reducing background signal.
Protocol: Immobilization of C. elegans
This compound is widely used to paralyze C. elegans for microscopy and imaging. It acts rapidly, causing worms to contract and cease movement.
Methodology:
-
Prepare Agarose Pads: On a standard microscope slide, place a drop of molten 3-5% agarose in M9 buffer. Quickly place another slide on top to flatten the drop into a thin, even pad. Once solidified, remove the top slide.
-
Prepare this compound Solution: Prepare a 10-25 mM solution of this compound hydrochloride in M9 buffer.
-
Worm Preparation: Pick 10-20 adult worms into a small drop (1-2 µL) of the this compound/M9 solution on the center of the agarose pad.
-
Mounting: Gently lower a coverslip over the drop. The worms will become paralyzed within seconds to minutes.
-
Imaging: Proceed with imaging. Note that prolonged exposure to this compound can affect neuronal and muscular physiology, so it is best for short-term immobilization. For longer-term imaging, alternative methods like using polystyrene microbeads may be considered.[4]
General Guidelines for Cell Culture Applications
This compound is used in cell culture to study its immunomodulatory effects. The optimal concentration is highly dependent on the cell type and the specific endpoint being measured (e.g., proliferation, cytokine production, phagocytosis).
-
Concentration Range: Effective concentrations reported in the literature typically range from 1 µg/mL to 100 µg/mL.
-
Lymphocyte Proliferation: Lower concentrations have been shown to enhance proliferative responses.[6]
-
Macrophage Phagocytosis: Higher concentrations can directly stimulate phagocytosis.[6]
-
Preliminary Experiment: It is crucial to perform a dose-response experiment to determine the optimal concentration for a specific cell line and experimental question. A typical range to test would be from 0.1 µg/mL to 200 µg/mL.
Stability and Storage
-
Powder: this compound hydrochloride powder is stable when stored in a cool, dry, and dark place (recommended 2-8°C). It is light-sensitive.
-
Solutions: Aqueous stock solutions are stable for at least 90 days when stored at 4°C, and for longer periods at -20°C. Avoid repeated freeze-thaw cycles. Stability is reduced in neutral to alkaline pH.
Safety and Handling
This compound hydrochloride is toxic if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work in a well-ventilated area or fume hood to avoid inhaling the powder. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
References
- 1. Exploring the Efficacy and Safety of this compound Hydrochloride against Microcotyle sebastis in Korean Rockfish (Sebastes schlegelii): An In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fip.org [fip.org]
- 4. This compound Hydrochloride | C11H13ClN2S | CID 27944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Concentrations of this compound required for enhanced proliferation of human lymphocytes and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Using Levamisole to Inhibit Endogenous Alkaline Phosphatase in Immunohistochemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of antigens in tissue sections. Detection systems often employ enzyme-conjugated secondary antibodies, with Alkaline Phosphatase (AP) being a common choice. However, many tissues, including the kidney, liver, intestine, bone, and lymphoid tissues, exhibit endogenous AP activity.[1][2][3] This intrinsic enzyme activity can react with the chromogenic substrate, leading to high background staining and potentially obscuring the specific signal of the target antigen.[2][3]
To ensure accurate and reliable IHC results, it is crucial to inhibit this endogenous AP activity. Levamisole is a potent and specific inhibitor of most AP isoenzymes, making it an indispensable tool in AP-based IHC detection.[4][5] This application note provides a detailed protocol for the use of this compound to effectively block endogenous AP activity, ensuring high signal-to-noise ratios in IHC experiments.
Principle of the Method
This compound hydrochloride acts as a reversible and uncompetitive inhibitor of most alkaline phosphatase isoenzymes.[1][4][6] It is highly effective against the AP forms found in the liver, bone, kidney, and spleen.[1][4][6] Crucially, this compound does not significantly affect the intestinal or placental AP isoenzymes.[1][4][5] This differential inhibition is highly advantageous because the AP enzyme conjugated to secondary antibodies for IHC detection is typically derived from calf intestine.[5][7]
Therefore, by adding this compound to the AP substrate solution, endogenous tissue AP is effectively blocked while the reporter enzyme of the detection system remains active, allowing for specific signal development.[2][5] The inhibition is stereospecific and occurs through the formation of a complex with the phosphoenzyme intermediate.[1][6][8]
Materials and Reagents
-
This compound hydrochloride (e.g., Sigma-Aldrich, Cat# L9756; Abcam, Cat# ab141217)
-
Tris-buffered saline (TBS), pH 7.6
-
Alkaline phosphatase substrate-chromogen system (e.g., BCIP/NBT)
-
AP-conjugated secondary antibody
-
Primary antibody
-
Distilled or deionized water
-
Tissue sections on slides (paraffin-embedded or frozen)
-
Standard IHC reagents (e.g., xylene, ethanol series, antigen retrieval buffers, blocking buffers, mounting medium)
Note: Avoid using phosphate-buffered saline (PBS) in AP-based IHC protocols, as phosphate ions can inhibit AP activity.[2]
Experimental Protocols
Preparation of this compound Stock Solution (100 mM)
-
Weigh 24.1 mg of this compound hydrochloride (MW: 240.75 g/mol ).
-
Dissolve in 1 mL of distilled water.
-
Aliquot and store at -20°C for long-term use. The stock solution is stable for up to 12 months under these conditions.
Preparation of Working this compound Solution (in Substrate Buffer)
The most common and effective method is to add this compound directly to the AP substrate solution just before use.[2][9]
-
Prepare the AP substrate-chromogen solution according to the manufacturer's instructions.
-
Add the 100 mM this compound stock solution to the substrate solution to achieve a final concentration of 1 mM. For example, add 10 µL of 100 mM this compound stock to 990 µL of the substrate solution.[2][5]
-
Mix gently but thoroughly.
Immunohistochemistry Staining Protocol
This protocol assumes the use of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for the primary antibody. HIER itself can help reduce some endogenous AP activity.[2]
-
Wash slides with TBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with a suitable blocking buffer (e.g., 5% normal serum in TBS) for 30-60 minutes to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody diluted in antibody diluent overnight at 4°C or for 1-2 hours at room temperature.
-
Wash slides with TBS (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Incubate sections with the AP-conjugated secondary antibody according to the manufacturer's recommended dilution and time.
-
Wash slides with TBS (3 x 5 minutes).
-
-
Endogenous AP Inhibition and Signal Development:
-
Prepare the AP substrate-chromogen solution containing 1 mM this compound (as described in section 4.2).
-
Incubate the sections with this solution until the desired degree of color development is observed (typically 5-30 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in distilled water or TBS.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with a suitable nuclear counterstain (e.g., Hematoxylin or Nuclear Fast Red).
-
Dehydrate through a graded ethanol series.
-
Clear in xylene and mount with a permanent mounting medium.
-
Data Presentation
The efficacy of this compound can vary slightly with tissue type and fixation method. The following table summarizes expected inhibition levels at a standard working concentration.
| Parameter | Kidney | Liver | Spleen | Intestine |
| Endogenous AP Isoenzyme | High | High | Moderate | High (Intestinal Isoform) |
| This compound (1 mM) Efficacy | >80% Inhibition | >80% Inhibition | >80% Inhibition | Minimal Inhibition |
| Expected Outcome | Effective background reduction | Effective background reduction | Effective background reduction | No inhibition of endogenous AP |
Data compiled from multiple sources indicating this compound strongly inhibits non-intestinal AP isoenzymes.[1][4][5][6]
Visualizations
Experimental Workflow
Caption: IHC workflow incorporating this compound for endogenous AP inhibition.
Mechanism of Action
References
- 1. Alkaline phosphatase. I. Kinetics and inhibition by this compound of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IHC buffers - Quenching - AP Clinisciences [clinisciences.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. [PDF] Alkaline phosphatase. I. Kinetics and inhibition by this compound of purified isoenzymes from humans. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Optimal Concentration of Levamisole for In Vitro Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levamisole, an anthelmintic drug, has garnered significant interest for its immunomodulatory and anti-cancer properties. Determining the optimal concentration of this compound is critical for the validity and reproducibility of in vitro cell culture experiments. This document provides detailed application notes and protocols for utilizing this compound in various in vitro assays, including cell viability, apoptosis, and immunomodulation studies. It also outlines its mechanism of action, focusing on its effects on key signaling pathways.
Introduction
This compound hydrochloride is a synthetic imidazothiazole derivative initially developed for its antihelminthic properties.[1] Its ability to modulate the immune system has led to its use in various clinical applications, including as an adjuvant therapy for colon cancer.[2] In the context of in vitro research, this compound exhibits a range of effects that are highly dependent on its concentration and the cell type being studied. These effects include the stimulation of immune cells, induction of apoptosis in cancer cells, and inhibition of alkaline phosphatase activity.[2][3][4] Understanding the dose-dependent nature of this compound is paramount for designing and interpreting in vitro experiments accurately.
Mechanism of Action
This compound's mechanism of action is multifaceted. As an immunomodulator, it can restore depressed immune function by stimulating T-cell activation and proliferation, and enhancing monocyte and macrophage functions.[3] In the context of cancer, high concentrations of this compound have been shown to induce apoptosis.[4] One of its well-characterized biochemical effects is the reversible and uncompetitive inhibition of most isoforms of alkaline phosphatase (ALP), with the exception of the intestinal and placental isoforms.[2]
Recent studies have begun to elucidate the specific signaling pathways modulated by this compound. In immune cells, it has been shown to regulate the JAK/STAT and Toll-like receptor (TLR) signaling pathways. In endothelial cells, it is suggested to interfere with the VEGF signaling pathway, thereby inhibiting angiogenesis.[5][6]
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound varies significantly depending on the cell type and the intended experimental outcome. The following tables summarize recommended concentration ranges based on published literature.
Table 1: this compound Concentration for Immunomodulatory Effects
| Cell Type | Application | Effective Concentration Range | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Assessment of immunomodulatory activity | 0.1 - 100 µg/mL | [1] |
| Murine Peritoneal Exudate Cells (PECs) & Porcine PBMCs | Induction of IFNγ expression | ≤ 5 µg/mL (non-cytotoxic) | [7] |
| Human T-cells from Hodgkin's disease patients | Increase in E-rosette-forming cells | 40 µg/mL | [8] |
| Murine Splenic Lymphocytes | Augmentation of Concanavalin A response | Dose-dependent, peaks at 48h |
Table 2: this compound Concentration for Anti-Cancer and Apoptosis Studies
| Cell Line | Application | IC50 / Effective Concentration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Induction of apoptosis | 0.5 - 5 mM (dose-dependent increase) | [9] |
| Human Myeloma Cell Lines (RPMI 8226, U266B1) | Inhibition of proliferation and induction of apoptosis | > 1.0 mM | |
| CEM (Leukemic) Cells | Cytotoxicity (as a parental compound to a more potent derivative) | IC50 > 20 µM | [3] |
| Colon Cancer Cell Lines (COLO-205, HT-29) | Cytotoxicity (alone) | No IC50 reached even at millimolar doses |
Table 3: this compound Concentration for Alkaline Phosphatase (ALP) Inhibition
| Application | Enzyme Source | Effective Concentration | Reference |
| Immunohistochemistry | Tissue endogenous ALP | 1 mM | [10] |
| In vitro PPi hydrolysis assay | Intact rat aorta | 1 mM (produced 80% inhibition) | [11] |
| General laboratory use | Most ALP isoforms (except intestinal and placental) | Standardly used as an inhibitor in assays | [2] |
Experimental Protocols
Cell Viability and Proliferation Assays
A. Trypan Blue Exclusion Assay for Cell Viability
This protocol is used to differentiate viable from non-viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[12][13][14][15][16]
Materials:
-
Cell suspension
-
Trypan Blue solution, 0.4%
-
Phosphate-Buffered Saline (PBS), serum-free medium
-
Hemocytometer and coverslip
-
Microscope
Protocol:
-
Prepare a single-cell suspension of the cells treated with various concentrations of this compound and untreated controls.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[12]
-
Incubate the mixture at room temperature for 3-5 minutes. Avoid longer incubation times as this can lead to the staining of viable cells.[14][15]
-
Carefully load 10 µL of the mixture into a clean hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells) x 100
B. MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[17][18][19]
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the general steps for detecting changes in protein expression in key signaling pathways (e.g., JAK/STAT, VEGF) in response to this compound treatment.[20][21][22][23][24]
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT, anti-VEGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathways affected by this compound in different cellular contexts.
Conclusion
The successful application of this compound in in vitro cell culture experiments hinges on the careful selection of its concentration. The provided data and protocols offer a comprehensive guide for researchers to determine the optimal experimental conditions for their specific cell type and research question. By understanding the dose-dependent effects and underlying mechanisms of this compound, researchers can generate reliable and meaningful data, contributing to the broader understanding of its therapeutic potential.
References
- 1. Immunological effects of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Novel this compound Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induced apoptosis in cultured vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of this compound and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]
- 8. Effect of this compound on E-rosette-forming cells in vivo and in vitro in Hodgkin's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induced apoptosis in cultured vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 14. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Sample preparation for western blot | Abcam [abcam.com]
- 24. Western Blot Sample Preparation Protocol [novusbio.com]
Levamisole Administration for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole, a synthetic imidazothiazole derivative, was initially developed as an anthelmintic agent.[1][2] However, its immunomodulatory properties have garnered significant interest in the scientific community, leading to its investigation as an adjuvant in cancer therapy and vaccination, and as a treatment for various immune-mediated diseases.[3][4][5] In murine models, this compound has been shown to restore depressed immune function, enhance T-cell responses, and potentiate monocyte and macrophage activity.[3] It is known to stimulate the Th1 immune response, characterized by increased production of interferon-gamma (IFN-γ).[6] This document provides detailed application notes and protocols for the administration of this compound in in vivo mouse studies, aimed at guiding researchers in immunology and drug development.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound administration in mice.
Table 1: Effects of this compound on Immune Cell Populations and Cytokine Production
| Parameter | Mouse Strain | Dosage | Route of Administration | Key Findings | Reference(s) |
| Immune Cell Populations | |||||
| Neutrophil Count | N/A | Single dose of 2.5 mg/kg | N/A | Increased neutrophil count on day 3 post-administration. | [7] |
| Lymphocyte Count | N/A | Single and triple doses of 2.5 mg/kg | N/A | Both single and multiple doses stimulated a lymphocytic response. | [7] |
| Monocyte/Macrophage Function | N/A | N/A | N/A | Potentiates monocyte and macrophage functions including phagocytosis and chemotaxis. | [3] |
| Cytokine Production | |||||
| IFN-γ | BALB/c | N/A | N/A | Increased secretion of IFN-γ, indicating a Th1-biased immune response. | [6] |
| IL-12p70 | BALB/c | N/A | N/A | Enhanced production by bone marrow-derived dendritic cells. | [6] |
| TNF-α | BALB/c | N/A | N/A | Enhanced production by bone marrow-derived dendritic cells. | [6] |
| IL-1β | BALB/c | N/A | N/A | Enhanced production by bone marrow-derived dendritic cells. | [6] |
Table 2: Effects of this compound as a Vaccine Adjuvant
| Vaccine | Mouse Strain | This compound Dosage | Key Findings | Reference(s) |
| Ovalbumin (OVA) | BALB/c | N/A | Significantly increased anti-OVA IgG2a antibody levels. | [6] |
| Foot-and-Mouth Disease (FMD) Vaccine | C57BL/6 | 100 µ g/dose/mouse | Elicited high antibody titers and high virus-neutralizing antibody titers; induced robust and long-lasting immune responses. | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol describes the preparation of a sterile this compound solution for parenteral administration in mice. This compound hydrochloride is highly soluble in water.[10]
Materials:
-
This compound hydrochloride (powder form)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles (appropriate gauge for injection route)
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate the required amount of this compound hydrochloride. Based on the desired dose (e.g., 2.5 mg/kg) and the average weight of the mice in the study, calculate the total amount of this compound hydrochloride needed.
-
Weigh the this compound hydrochloride powder accurately using a calibrated scale and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS to the tube to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 1 mL of sterile PBS for every 1 mg of this compound hydrochloride.
-
Vortex the tube until the this compound hydrochloride is completely dissolved. The solution should be clear and free of particulates.
-
Sterile filter the solution. Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile microcentrifuge tube. This step is crucial to ensure the sterility of the injectable solution.
-
Store the solution appropriately. The prepared this compound solution should be stored at 4°C for short-term use. For long-term storage, aliquots can be frozen at -20°C. Avoid repeated freeze-thaw cycles.
-
Bring the solution to room temperature before injection.[11]
Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection
This protocol provides a step-by-step guide for the intraperitoneal administration of this compound to mice.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol
Procedure:
-
Prepare the injection. Draw the calculated volume of the this compound solution into a sterile syringe. Ensure there are no air bubbles in the syringe.
-
Restrain the mouse. Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned on its back with its head tilted slightly downwards.
-
Locate the injection site. The injection site is in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the injection. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure that the needle has not entered a blood vessel or organ (no blood or other fluid should enter the syringe).
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions following the injection.
Protocol 3: Experimental Workflow for a Vaccination Study
This protocol outlines a general workflow for evaluating the adjuvant effects of this compound in a mouse vaccination model.
Experimental Groups:
-
Group 1: Control (vehicle only, e.g., PBS)
-
Group 2: Antigen only
-
Group 3: Antigen + this compound
-
Group 4: this compound only
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
On Day 0, immunize the mice according to their assigned groups. The antigen and this compound can be co-administered in the same injection or administered separately at different sites.
-
Administer booster immunizations as required by the specific vaccine protocol (e.g., on Day 14 or Day 21).
-
Collect blood samples at various time points (e.g., pre-immunization, and 2, 4, 6 weeks post-immunization) to measure antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) by ELISA.
-
At the end of the study, euthanize the mice and harvest spleens for splenocyte isolation.
-
Perform splenocyte proliferation assays and cytokine analysis (e.g., IFN-γ, IL-4) by ELISpot or intracellular cytokine staining and flow cytometry to assess the T-cell response.
Mandatory Visualization
Signaling Pathways of this compound in Immune Cells
Caption: this compound signaling pathway in antigen-presenting cells.
Experimental Workflow for this compound Administration in a Tumor Model
Caption: Experimental workflow for a murine tumor model.
References
- 1. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Restoration by this compound of immune responses suppressed in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential immunomodulatory effect of this compound in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdvets.org [bdvets.org]
- 6. This compound augments the cytotoxic T-cell response depending on the dose of drugs and antigen administered - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological responses in mice to this compound | The Indian Journal of Animal Sciences [epubs.icar.org.in]
- 8. Frontiers | this compound, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. fip.org [fip.org]
- 11. In vitro stimulation of murine lymphoid cell cultures by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Levamisole in Combination Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole, an imidazothiazole derivative initially developed as an anthelmintic agent, has been repurposed in oncology as an immunomodulatory agent. Its most notable application has been in combination with 5-fluorouracil (5-FU) as an adjuvant therapy for colorectal cancer.[1][2] However, its efficacy in other malignancies and the precise mechanisms of action remain areas of active investigation, with some studies indicating a potential benefit while others show no significant effect or even negative outcomes.[3][4][5][6] These application notes provide a summary of key combination therapies, quantitative data from clinical trials, detailed experimental protocols for in vitro and in vivo studies, and a review of the proposed signaling pathways involved in this compound's immunomodulatory effects.
Combination Therapies and Clinical Data
This compound has been investigated in combination with various chemotherapeutic agents for several types of cancer. The most significant body of evidence exists for its use in colorectal cancer, with other studies exploring its role in breast cancer and melanoma.
This compound and 5-Fluorouracil (5-FU) in Colorectal Cancer
The combination of this compound and 5-FU was once a standard of care for adjuvant treatment of Dukes' C colon cancer.[7] The rationale for this combination is based on the immunomodulatory properties of this compound, which are thought to enhance the host's immune response against residual tumor cells after surgery, complementing the cytotoxic effects of 5-FU.
Table 1: Summary of Clinical Trial Data for this compound and 5-FU in Colorectal Cancer
| Trial/Study | Treatment Arms | Key Outcomes | Reference |
| Windle et al. (5-year follow-up) | 1. Surgery only (control)2. 5-FU3. 5-FU + this compound | 5-year mortality due to recurrence:- Control: 52%- 5-FU: 44%- 5-FU + this compound: 32% (significant survival advantage) | [8] |
| German Adjuvant Colon Cancer Trial | 1. 5-FU + Levamisole2. 5-FU + this compound + Folinic Acid (FA)3. 5-FU + this compound + Interferon-α (IFN-α) | 5-year overall survival:- 5-FU + this compound: 60.5%- 5-FU + this compound + FA: 72.0%5-year recurrence-free survival:- 5-FU + this compound: 52.3%- 5-FU + this compound + FA: 61.6% | [9] |
| Austrian Trial | 1. 5-FU2. 5-FU + Levamisole3. 5-FU + IFN4. 5-FU + this compound + IFN | Higher relative risk of relapse and death in this compound-containing arms compared to 5-FU alone. | [1] |
| ICOG Study | 1. 5-FU + Levamisole2. 5-FU + Leucovorin | No significant difference in relapse-free or overall survival between the two arms. | [10] |
This compound in Breast Cancer
This compound has been studied in combination with cytotoxic agents like doxorubicin and cyclophosphamide in patients with advanced breast cancer.
Table 2: Summary of Clinical Trial Data for this compound in Breast Cancer
| Trial/Study | Treatment Arms | Key Outcomes | Reference |
| Klefström et al. (10-year follow-up) | 1. Doxorubicin + Vincristine + Cyclophosphamide + Placebo2. Doxorubicin + Vincristine + Cyclophosphamide + this compound | Response rates:- Placebo: 47%- this compound: 63%Significantly higher survival rate in the this compound group. | [11] |
| Southeastern Cancer Study Group | 1. Cyclophosphamide + Doxorubicin + 5-FU + Placebo2. Cyclophosphamide + Doxorubicin + 5-FU + this compound | No significant difference in response rate, duration of disease control, or survival. | [3] |
This compound in Melanoma
The use of this compound as an adjuvant therapy for malignant melanoma has yielded conflicting results.
Table 3: Summary of Clinical Trial Data for this compound in Melanoma
| Trial/Study | Treatment Arms | Key Outcomes | Reference |
| National Cancer Institute of Canada | 1. Observation2. Levamisole3. BCG4. BCG + this compound | 29% reduction in death and recurrence rate with this compound compared to observation. | [5][12] |
| Spitler et al. (10.5-year follow-up) | 1. Placebo2. This compound | No significant difference in disease-free interval, time to visceral metastasis, or survival. | [6] |
| Southwest Oncology Group | 1. BCNU + Hydroxyurea + DTIC (BHD)2. BHD + Levamisole3. High-dose DTIC + Actinomycin D | No difference in response rates between the three groups. This compound did not improve response rate and may be detrimental in certain subsets. | [4] |
Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature and provide a framework for investigating the effects of this compound in combination with other drugs in a research setting.
In Vitro Cytotoxicity and Proliferation Assays
This protocol describes a general method for assessing the cytotoxic and anti-proliferative effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound hydrochloride (stock solution prepared in sterile PBS or DMSO)
-
Chemotherapeutic agent (e.g., 5-Fluorouracil)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Trypan Blue solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/WST-1 Assay (Proliferation):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Trypan Blue Assay (Viability):
-
Detach cells from a parallel set of wells using trypsin.
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the untreated control. Determine the IC50 values for each treatment. Combination effects can be analyzed using methods such as the Chou-Talalay method to determine synergism, additivity, or antagonism.
Dendritic Cell Maturation and Activation Assay
This protocol outlines a method to assess the effect of this compound on the maturation and activation of human monocyte-derived dendritic cells (DCs).[13][14]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque
-
Recombinant human GM-CSF and IL-4
-
This compound hydrochloride
-
Lipopolysaccharide (LPS) as a positive control
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD80, -CD86, -CD83, -HLA-DR)
-
ELISA kits for IL-12p40 and IL-10
-
Flow cytometer
Procedure:
-
DC Generation: Isolate monocytes from PBMCs by plastic adherence or magnetic cell sorting. Culture the monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to generate immature DCs.
-
DC Stimulation: Plate the immature DCs and treat with this compound (e.g., 1 µM) for 48 hours. Include an untreated control and an LPS-treated control (e.g., 100 ng/mL).
-
Flow Cytometry Analysis:
-
Harvest the DCs and stain with fluorescently labeled antibodies against CD80, CD86, CD83, and HLA-DR.
-
Analyze the expression of these maturation markers by flow cytometry.
-
-
Cytokine Measurement:
-
Collect the culture supernatants from the stimulated DCs.
-
Measure the concentrations of IL-12p40 and IL-10 using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the expression levels of maturation markers and the concentrations of secreted cytokines between the different treatment groups.
T-Cell Activation and Proliferation Assay
This protocol describes a method to evaluate the effect of this compound-treated DCs on T-cell activation and proliferation.[13][15]
Materials:
-
This compound-treated DCs (from the previous protocol)
-
Allogeneic naive T-cells isolated from PBMCs
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Anti-CD3/CD28 antibodies for positive control
-
ELISA kit for IFN-γ
-
Flow cytometer
Procedure:
-
T-Cell Labeling: Label the isolated naive T-cells with a cell proliferation dye according to the manufacturer's protocol.
-
Co-culture: Co-culture the labeled T-cells with the this compound-treated, untreated, or LPS-treated DCs at different DC:T-cell ratios (e.g., 1:10, 1:20).
-
Incubation: Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
Proliferation Analysis:
-
Harvest the cells and analyze the dilution of the proliferation dye in the T-cell population by flow cytometry.
-
-
Cytokine Analysis:
-
Collect the culture supernatants after 48-72 hours of co-culture.
-
Measure the concentration of IFN-γ by ELISA.
-
-
Data Analysis: Quantify the percentage of proliferated T-cells and the amount of IFN-γ produced in response to stimulation with the different DC populations.
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of this compound are thought to be mediated through various signaling pathways in immune cells. The following diagrams illustrate some of the proposed mechanisms.
Proposed Mechanism of this compound-Induced Dendritic Cell Activation
This compound may promote a Th1-biased immune response by activating dendritic cells through Toll-like receptor 2 (TLR2) signaling. This leads to the downstream activation of NF-κB and MAP kinase pathways, resulting in the production of cytokines such as IL-12.[13][14]
Caption: this compound-induced DC activation via TLR2 signaling.
Proposed Inhibitory Effect of this compound on T-Cell Activation
Conversely, some studies suggest that this compound can suppress T-cell activation by inhibiting the JAK/STAT and TLR7 signaling pathways. This dual role highlights the complexity of this compound's immunomodulatory properties.[15]
Caption: this compound's inhibitory effect on JAK/STAT and TLR7 pathways.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for preclinical evaluation of this compound in combination with chemotherapy in a tumor-bearing animal model.
Caption: In vivo experimental workflow for combination therapy.
Conclusion
The use of this compound in combination with other drugs in cancer research presents a complex but intriguing field of study. While its efficacy in colorectal cancer in combination with 5-FU has been established, its role in other cancers is less clear and warrants further investigation. The dual immunomodulatory effects of this compound, potentially acting as both an activator and a suppressor of the immune system depending on the context, highlight the need for a deeper understanding of its molecular mechanisms. The protocols and data presented in these application notes are intended to serve as a resource for researchers designing and interpreting studies aimed at elucidating the therapeutic potential of this compound in combination cancer therapy. Careful consideration of cancer type, combination agent, and patient immune status will be crucial in future clinical trials.
References
- 1. A prospective randomised trial to study the role of this compound and interferon alfa in an adjuvant therapy with 5-FU for stage III colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of cancer: anything new? (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ineffectiveness of this compound in prolonging remission or survival of women treated with cyclophosphamide, doxorubicin, and 5-fluorouracil for good-risk metastatic breast carcinoma: a Southeastern Cancer Study Group Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination chemotherapy plus this compound in the treatment of disseminated malignant melanoma. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. A randomized trial of this compound versus placebo as adjuvant therapy in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmaj.ca [cmaj.ca]
- 8. academic.oup.com [academic.oup.com]
- 9. Increase of Survival Benefit in Advanced Resectable Colon Cancer by Extent of Adjuvant Treatment: Results of a Randomized Trial Comparing Modulation of 5-FU + this compound With Folinic Acid or With Interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mature Results of a Prospective Randomized Trial Comparing 5-Flourouracil with Leucovorin to 5-Flourouracil with this compound as Adjuvant Therapy of Stage II and III Colorectal Cancer- The Israel Cooperative Oncology Group (ICOG) Study [jcancer.org]
- 11. This compound in the treatment of advanced breast cancer. A ten-year follow-up of a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of Levamisole in High-Throughput Screening Assays
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Levamisole is a synthetic imidazothiazole derivative with a multifaceted pharmacological profile. It is widely recognized for its anthelmintic properties and its role as an immunomodulator.[1][2] In the realm of high-throughput screening (HTS) assays, this compound serves two primary purposes: as a selective inhibitor of alkaline phosphatase (AP) to reduce background signal and as a positive control in screens for novel anthelmintic compounds.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in HTS environments.
Mechanism of Action
This compound's utility in HTS is rooted in its distinct mechanisms of action:
-
Inhibition of Alkaline Phosphatase: this compound is a potent, reversible, and uncompetitive inhibitor of most isoforms of alkaline phosphatase, including tissue-nonspecific alkaline phosphatase (TNAP) found in liver, bone, and kidney.[3][5] It does not, however, inhibit the intestinal or placental AP isoforms.[3][5] This selectivity allows for the reduction of background signals in assays that utilize intestinal alkaline phosphatase as a reporter enzyme, such as in ELISA, in situ hybridization, and Western blot protocols.[3][6] The inhibition is stereospecific, with the L-isomer (this compound) being the active inhibitor.[5]
-
Anthelmintic Activity: As an anthelmintic, this compound acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[1] This leads to the depolarization of the muscle membrane, causing a spastic paralysis in the worms.[1] The paralyzed parasites are subsequently unable to maintain their position in the host and are expelled.[1] This well-defined mechanism makes this compound an ideal positive control in HTS assays designed to identify new anthelmintic drugs by measuring parasite motility.[4]
Data Presentation: Quantitative Parameters for this compound Application
The following tables summarize key quantitative data for the use of this compound in HTS assays.
| Parameter | Value | Assay Context | Source(s) |
| AP Inhibition | |||
| Effective Concentration | 1 mM | 80% inhibition of tissue-nonspecific alkaline phosphatase (TNAP) | [7] |
| IC50 | 49 ± 23 µM | Inhibition of bovine milk fat globule membrane alkaline phosphatase | [8] |
| Recommended Final Conc. | 1 mM | Inhibition of endogenous AP in substrate solutions | [9] |
| Cytochemical Inhibition | 0.1 mM | Complete inhibition of non-specific AP in various rat tissues (except intestine) | [10] |
| Anthelmintic HTS | |||
| Positive Control Conc. | 30 µM | Motility screening of T. muris adult whipworms | [4] |
| EC50 (C. elegans) | 1.91 µM | Motility inhibition of C. elegans | [11] |
Table 1: Quantitative Data for this compound in HTS Assays
Experimental Protocols
Protocol 1: Inhibition of Endogenous Alkaline Phosphatase in HTS Assays
This protocol describes the use of this compound to inhibit endogenous AP activity in a generic HTS assay using a secreted intestinal alkaline phosphatase reporter.
Materials:
-
This compound Hydrochloride (CAS 16595-80-5)
-
Assay buffer (compatible with your specific assay)
-
Alkaline phosphatase substrate (e.g., p-Nitrophenyl Phosphate, PNPP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound Hydrochloride in an appropriate solvent (e.g., water or DMSO). A 100 mM stock is recommended.
-
Prepare Working Substrate Solution: Just before use, prepare the alkaline phosphatase substrate solution according to the manufacturer's instructions.
-
Add this compound to Substrate Solution: Add this compound from the stock solution to the substrate solution to achieve a final concentration of 1 mM.[9] For example, add 10 µL of a 100 mM this compound stock solution to 990 µL of the substrate solution.
-
Perform HTS Assay: a. Dispense cells or enzyme preparations into the microplate wells. b. Add test compounds and controls. c. Incubate as required by the specific assay protocol. d. Add the this compound-containing substrate solution to each well. e. Incubate for the desired time to allow for color development. f. Read the absorbance at the appropriate wavelength using a plate reader.
Protocol 2: this compound as a Positive Control in an Anthelmintic Motility HTS Assay
This protocol outlines the use of this compound as a positive control in a motility-based HTS assay for the discovery of new anthelmintics using a nematode model like C. elegans or a parasitic nematode.
Materials:
-
This compound Hydrochloride
-
Nematode culture
-
Assay medium (e.g., S-medium for C. elegans)
-
Test compounds
-
Negative control (e.g., DMSO)
-
Microplates (e.g., 96-well or 384-well)
-
Automated imaging system or plate reader for motility analysis
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in the assay medium or a compatible solvent like DMSO.
-
Prepare Assay Plates: a. Dispense the assay medium into the wells of the microplate. b. Add test compounds to the appropriate wells. c. In designated positive control wells, add this compound to a final concentration of approximately 10-30 µM.[4][11] d. In negative control wells, add the solvent vehicle (e.g., DMSO).
-
Add Nematodes: Dispense a defined number of synchronized nematodes into each well.
-
Incubation: Incubate the plates at the appropriate temperature for the chosen nematode species. The incubation time can range from a few hours to several days, depending on the assay design.
-
Motility Measurement: At the desired time points, measure the motility of the nematodes using an automated imaging system or a specialized plate reader.
-
Data Analysis: Normalize the motility data to the positive (this compound) and negative (DMSO) controls to determine the percentage of inhibition for the test compounds.
Visualizations
Caption: Uncompetitive Inhibition of Alkaline Phosphatase by this compound.
Caption: HTS Workflow with this compound for Endogenous AP Inhibition.
Caption: Anthelmintic Mechanism of Action of this compound.
Conclusion
This compound is a valuable and versatile tool for high-throughput screening assays. Its specific inhibition of non-intestinal alkaline phosphatase isoforms makes it indispensable for reducing background in a variety of reporter gene assays, thereby increasing assay sensitivity and reliability.[6] Furthermore, its well-characterized anthelmintic mechanism of action provides a robust positive control for phenotypic screens aimed at discovering novel anti-parasitic drugs.[4] The protocols and data provided herein offer a comprehensive guide for the successful application of this compound in HTS workflows. Researchers should, however, always optimize concentrations and incubation times for their specific assay systems. It is also important to note that this compound can have other biological effects, such as immunomodulation and effects on neuronal activity, which should be considered in the interpretation of results from cell-based assays.[12][13]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A modified alkaline phosphatase enzyme amplification system and its application in an HIV antigen ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tetramisole and this compound Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application Notes: Levamisole as a Tool in Studying Host-Parasite Interactions In Vitro
Introduction
Levamisole is a synthetic imidazothiazole derivative initially developed as an anthelmintic for treating parasitic worm infections in both humans and animals.[1][2] Its primary mode of action against many nematode parasites is the induction of spastic paralysis.[3][4] Beyond its direct effects on parasites, this compound is also recognized for its complex immunomodulatory properties, capable of restoring depressed immune functions.[1][4] This dual activity makes this compound a valuable pharmacological tool for in vitro research, allowing scientists to dissect the intricate interactions between parasites and host immune responses.
These notes provide an overview and detailed protocols for utilizing this compound in in vitro settings to investigate its direct impact on parasite viability and its modulatory effects on host immune cells.
Mechanism of Action: A Dual-Pronged Approach
This compound's utility in research stems from its distinct effects on both the parasite and the host.
-
Direct Action on Parasites (Nematodes): this compound acts as a potent and selective agonist for the L-subtype nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of nematodes.[1][3][5] This binding action opens non-selective cation channels, leading to depolarization of the muscle membrane and an influx of ions.[4][6][7] Unlike acetylcholine, which is rapidly hydrolyzed, this compound's continued stimulation results in sustained muscle contraction, causing spastic paralysis and subsequent expulsion of the worm from the host in vivo.[3][5] This specific mechanism allows researchers to use this compound to selectively target and immobilize nematodes in experimental setups.[2]
-
Immunomodulatory Effects on Host Cells: this compound's effects on the host immune system are multifaceted. It has been shown to restore depressed immune functions rather than stimulating them to above-normal levels.[1] In vitro studies have demonstrated that this compound can potentiate monocyte and macrophage functions, including phagocytosis and chemotaxis.[1] It can also enhance T-cell responses by stimulating their activation and proliferation.[1][4] However, the effects can be concentration-dependent, with some studies showing no significant impact or even inhibitory effects at high concentrations on certain immune parameters.[8][9] This allows for the study of how modulating host immune cell activity can influence the outcome of a parasitic encounter in vitro.
Visualizing the Mechanisms
Signaling Pathway in Nematodes
Caption: this compound's agonistic action on nematode nAChRs.
Host Immune Cell Modulation
Caption: this compound's immunomodulatory effects on host cells.
Quantitative Data Summary
The effective concentration of this compound in vitro varies significantly depending on the target (parasite or host cell) and the specific assay.
Table 1: In Vitro Efficacy of this compound on Parasites
| Parasite Species | Assay Type | Effective Concentration | Observed Effect | Citation(s) |
| Caenorhabditis elegans | Motility/Paralysis Assay | 100 µM - 200 µM | Time-dependent paralysis, locomotor activity inhibition | [2][10][11] |
| Microcotyle sebastis | Viability Assay | 100 mg/L (MEC) | Parasite detachment and death | [12][13] |
| Heterobothrium okamotoi | Viability Assay | 20 mg/L | 100% efficacy | [14] |
| Gyrodactylus sp. | Viability Assay | 100 mg/L | Mortality | [14] |
| Rondonia rondoni | Viability Assay | 300 mg/kg (in feed) | Reduced infection in vivo (implies direct activity) | [15] |
Table 2: In Vitro Effects of this compound on Host Immune Cells
| Cell Type | Assay Type | Concentration Range | Observed Effect | Citation(s) |
| Mouse Peritoneal Macrophages | Phagocytosis | 1-100 µM | No effect | [8] |
| Mouse Peritoneal Macrophages | Phagocytosis | 1-5 mM | Inhibition of phagocytosis, increased enzyme release | [8] |
| Human Macrophages | Phagocytosis | Optimal concentration not specified | Direct stimulation of phagocytosis | [16] |
| Carp Macrophages | Phagocytosis (Chemiluminescence) | 6.2-0.8 µg/mL | Stimulatory | [17] |
| Carp Macrophages | Phagocytosis (Chemiluminescence) | 100-200 µg/mL | Suppressive | [17] |
| Human Lymphocytes | Proliferation | Lower concentrations | Enhanced proliferative response | [16] |
| Human Lymphocytes | Proliferation | 0.1-100 µg/mL | No significant increase overall | [9] |
| Bovine Lymphocytes | Blastogenic Response | Not specified | Enhancement of response to mitogens and antigens | [18] |
Experimental Protocols
Protocol 1: Nematode Paralysis and Viability Assay
This protocol is designed to assess the direct effect of this compound on nematode motility and viability in vitro. It is adapted from methodologies used for C. elegans and other parasites.[2][10][11]
Caption: Workflow for the nematode paralysis assay.
-
Materials:
-
This compound hydrochloride (Stock solution: 100 mM in sterile water)[10][11]
-
Nematode Growth Medium (NGM) or other appropriate culture medium[10]
-
M9 Buffer or saline[10]
-
Multi-well plates (e.g., 24- or 96-well)
-
Synchronized population of nematodes (e.g., L4 or young adult stage)
-
Stereomicroscope or automated worm tracker
-
-
Preparation of this compound Plates/Solutions:
-
Prepare a 100 mM stock solution of this compound in sterile water and filter-sterilize. Store at 4°C.
-
Prepare serial dilutions from the stock solution to create working concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 200 µM).
-
For assays in liquid, add the appropriate volume of the working solution to the culture medium in the wells.
-
-
Assay Procedure:
-
Culture and synchronize nematodes to the desired life stage using standard protocols.
-
Wash worms from culture plates using M9 buffer and allow them to settle by gravity.[10]
-
Remove the supernatant and wash again. Resuspend the worm pellet in M9 buffer.
-
Count the number of worms and adjust the concentration to deliver a consistent number (e.g., 20-40 worms) per well.[11]
-
Dispense the worm suspension into the wells of a multi-well plate.
-
Add the prepared this compound dilutions to the corresponding wells. Include a vehicle-only control (e.g., M9 buffer).
-
Incubate the plate at the standard culture temperature for the nematode species (e.g., 20-23°C for C. elegans).[10]
-
-
Data Collection and Analysis:
-
At set time points (e.g., 0, 15, 30, 60, 120, 240 minutes), observe the worms under a stereomicroscope.
-
Score motility. A simple scoring system can be used:
-
3: Normal, vigorous sinusoidal movement.
-
2: Slow or sluggish movement.
-
1: Movement only in response to touch (e.g., with a platinum wire pick).
-
0: No movement, paralyzed.
-
-
Alternatively, count the percentage of paralyzed worms in each well at each time point.
-
Analyze the data to determine the rate of paralysis and the effective concentration (EC50) of this compound.
-
Protocol 2: Host Macrophage Phagocytosis Assay
This protocol is designed to measure the effect of this compound on the phagocytic capacity of host macrophages when challenged with parasites or particulate matter in vitro.
Caption: Workflow for the macrophage phagocytosis assay.
-
Materials:
-
This compound hydrochloride
-
Primary macrophages (e.g., mouse peritoneal or bone marrow-derived) or a macrophage cell line (e.g., J774)
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS)
-
Phagocytic targets: Zymosan particles, fluorescently-labeled beads, or live/killed parasites (e.g., Leishmania promastigotes, Giardia trophozoites).[8][19]
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Giemsa or DAPI for nuclear visualization)
-
Microscope with imaging capabilities or flow cytometer
-
-
Cell Culture and Treatment:
-
Isolate and culture macrophages according to standard protocols. Plate them in a multi-well plate (e.g., 24-well with coverslips) and allow them to adhere overnight.
-
Prepare this compound solutions in complete culture medium at various concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM).[8]
-
Remove the old medium from the macrophage cultures and replace it with the this compound-containing medium. Include a vehicle-only control.
-
Incubate the cells for a pre-determined time (e.g., 1-24 hours).[8]
-
-
Phagocytosis Assay:
-
Prepare the phagocytic targets. If using parasites, wash and resuspend them in culture medium.
-
Add the targets to the macrophage monolayers at a specific ratio (e.g., 10:1 target-to-macrophage ratio).
-
Incubate for a period that allows for phagocytosis (e.g., 1-2 hours) at 37°C.
-
After incubation, wash the wells vigorously with cold PBS (3-5 times) to remove any non-phagocytosed targets.
-
Fix the cells with the fixative solution for 15-20 minutes at room temperature.
-
-
Quantification and Analysis:
-
Stain the cells with a suitable dye (e.g., Giemsa) to visualize macrophages and ingested particles.
-
Using a light microscope, count the number of ingested particles in at least 100 macrophages per condition.
-
Calculate the Phagocytic Index (PI) using the formula:
-
PI = (% of phagocytosing macrophages) x (average number of particles per macrophage)
-
-
If using fluorescent targets, quantification can be performed via fluorescence microscopy or flow cytometry.
-
Compare the PI between the control and this compound-treated groups to determine the immunomodulatory effect.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance and neurotransmitter receptors of nematodes: recent studies on the mode of action of this compound | Parasitology | Cambridge Core [cambridge.org]
- 7. Mode of action of this compound and pyrantel, anthelmintic resistance, E153 and Q57 | Parasitology | Cambridge Core [cambridge.org]
- 8. The effects of this compound on some functions of mouse macrophages after in vitro and in vivo administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunological effects of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Toxicity Assay using ARENA system - Phylumtech [phylumtech.com]
- 11. Toxicity Test: this compound Treatment In C. elegans [ONE] - Phylumtech [phylumtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Efficacy and Safety of this compound Hydrochloride against Microcotyle sebastis in Korean Rockfish (Sebastes schlegelii): An In Vitro and In Vivo Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Concentrations of this compound required for enhanced proliferation of human lymphocytes and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [논문]Effect of this compound on the lymphocyte and macrophage activity in carp (Cyprinus carpio). [scienceon.kisti.re.kr]
- 18. This compound and bovine immunity: in vitro and in vivo effects on immune responses to herpesvirus immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro immunomodulatory effects of microemulsions with this compound delivery systems on blood phagocytes interacting with Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A Guide to Using Levamisole in Zebrafish Developmental Biology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Levamisole is an anthelmintic drug that functions as a potent and selective agonist for a specific subtype of nicotinic acetylcholine receptors (nAChRs) found in nematodes and other invertebrates.[1][2][3] In vertebrate systems, including zebrafish (Danio rerio), it acts on cholinergic pathways. Its primary mechanism of action involves inducing spastic paralysis in susceptible organisms by causing sustained muscle contraction.[1][2] This property, combined with its effects on the nervous system, makes this compound a valuable tool in zebrafish developmental biology for applications ranging from temporary immobilization for high-resolution imaging to functional studies of the cholinergic nervous system.
Mechanism of Action this compound's primary target is the this compound-sensitive nicotinic acetylcholine receptor (L-AChR), a type of ligand-gated ion channel located on the postsynaptic membrane of neuromuscular junctions.[2][3] The binding of this compound to these receptors mimics the action of acetylcholine (ACh) but is more persistent.[4]
-
Binding: this compound binds to the L-AChRs on the body wall muscle cells.[2]
-
Channel Opening: This binding event opens the non-selective cation channels of the receptors.[2]
-
Depolarization: An influx of positive ions (primarily Na⁺ and Ca²⁺) into the muscle cell occurs, leading to membrane depolarization.[1][2]
-
Spastic Paralysis: Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase to terminate the signal, this compound's effect is prolonged. This leads to sustained muscle depolarization, uncontrolled calcium entry, and consequently, a state of rigid, spastic paralysis.[1][5]
This targeted action allows researchers to manipulate and study specific aspects of neuromuscular function in the developing zebrafish.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Measuring Caenorhabditis elegans Sensitivity to the Acetylcholine Receptor Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Levamisole Incubation for Maximal Alkaline Phosphatase Inhibition: A Technical Support Guide
Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed information on optimizing the use of levamisole for the inhibition of alkaline phosphatase (AP) activity in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on alkaline phosphatase?
This compound is a reversible and uncompetitive inhibitor of most isoforms of alkaline phosphatase, including those from the liver, bone, kidney, and spleen.[1] It does not, however, effectively inhibit the intestinal and placental isoenzymes.[1] The inhibition is stereospecific, with the L-isomer being the active inhibitor. The proposed mechanism of inhibition involves the formation of a complex between this compound and the phosphoenzyme intermediate of the AP catalytic cycle.[2]
Q2: What is the recommended concentration of this compound for AP inhibition?
A concentration of 1 mM this compound is widely used and reported to be effective for the inhibition of endogenous alkaline phosphatase activity in various applications, including immunohistochemistry and cell-based assays.[3] Some studies have shown a dose-dependent inhibition, with 1 mM this compound achieving approximately 80% inhibition of AP activity in certain cell types.
Q3: What is the optimal incubation time for this compound to achieve maximal AP inhibition?
The optimal incubation time for this compound can vary depending on the experimental setup, such as the cell type, tissue, and the specific application.
-
For Immunohistochemistry (IHC) and other staining protocols: this compound is typically added directly to the substrate solution.[3] This implies that the inhibition is rapid, and a separate pre-incubation step is often not necessary.
-
For Cell Culture Experiments: Longer incubation times have been reported. For instance, studies have used incubation periods ranging from 4 hours to 48 hours to assess the effect of this compound on cellular processes. A 4-hour incubation with 1 mM this compound has been shown to significantly inhibit AP activity in bovine brain capillary endothelial cells. In another study involving multiple myeloma cell lines, a 48-hour incubation with 1 mM this compound was used.
For maximal inhibition in cell culture, it is recommended to perform a pilot time-course experiment (e.g., 1, 4, 8, 12, 24, and 48 hours) to determine the optimal incubation time for your specific cell line and experimental conditions.
Q4: Can this compound be used to inhibit all types of alkaline phosphatase?
No, this compound is not a universal inhibitor of all AP isoenzymes. It is highly effective against the tissue non-specific alkaline phosphatase (TNAP) found in liver, bone, and kidney.[2] However, it is a poor inhibitor of the intestinal and placental AP isoenzymes.[2][1] This specificity can be advantageous in certain experimental designs where the activity of intestinal AP needs to be preserved while inhibiting other endogenous AP activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Incomplete AP Inhibition | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the level of AP expression in your sample. 2. Presence of Intestinal or Placental AP Isoforms: Your sample may contain AP isoenzymes that are resistant to this compound. 3. Insufficient Incubation Time: For cell-based assays, the incubation time may not be sufficient for this compound to exert its maximal inhibitory effect. | 1. Increase the this compound concentration. A titration from 1 mM to 5 mM may be necessary. 2. Verify the AP isoform present in your sample using isoenzyme-specific assays or antibodies. Consider using a different inhibitor if intestinal or placental AP is predominant. 3. Increase the incubation time. Perform a time-course experiment to determine the optimal duration. |
| Cell Toxicity or Off-Target Effects | High this compound Concentration or Prolonged Incubation: this compound can have other biological effects, especially at high concentrations or with extended exposure. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cells. 2. Use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired AP inhibition. 3. Include appropriate vehicle controls in your experiments. |
| Variability in Inhibition Between Experiments | 1. Inconsistent Reagent Preparation: Errors in the preparation of the this compound stock solution or working solutions. 2. Differences in Cell Culture Conditions: Variations in cell density, passage number, or media composition. | 1. Prepare fresh this compound solutions for each experiment. Ensure accurate weighing and dissolution. 2. Standardize your cell culture protocols to minimize variability. |
Quantitative Data Summary
The following table summarizes the conditions and outcomes of this compound-mediated AP inhibition from various studies.
| This compound Concentration | Incubation Time | Cell/Tissue Type | Inhibition Level | Reference |
| 1 mM | 4 hours | Bovine Brain Capillary Endothelial Cells | ~80% | |
| 1 mM | 48 hours | U266 B1 and RPMI 8226 Myeloma Cells | Significant inhibition of AP activity and IgE secretion | |
| 40 mg/kg/day | 7 days (in vivo) | Mouse Serum | 18.4% | |
| 80 mg/kg/day | 7 days (in vivo) | Mouse Serum | 61.3% |
Experimental Protocols
Protocol 1: Inhibition of Endogenous AP in Immunohistochemistry
-
Prepare Substrate Solution: Prepare the alkaline phosphatase substrate solution according to the manufacturer's instructions.
-
Add this compound: Immediately before use, add this compound to the substrate solution to a final concentration of 1 mM.
-
Incubate: Apply the this compound-containing substrate solution to the tissue section and incubate for the recommended time for color development.
-
Wash and Mount: Wash the section, counterstain if desired, and mount with an aqueous mounting medium.
Protocol 2: Inhibition of AP in Cell Culture
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM in sterile water or PBS) and filter-sterilize.
-
Treatment: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 1 mM). Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 48 hours) in a humidified incubator at 37°C and 5% CO₂.
-
AP Activity Assay: After incubation, wash the cells with PBS and lyse them to measure the intracellular AP activity using a suitable AP assay kit.
Visualizing Experimental Workflows and Signaling Concepts
Experimental Workflow for Optimizing this compound Incubation
Caption: Workflow for optimizing this compound concentration and incubation time.
Conceptual Signaling Pathway Affected by AP Inhibition
Caption: AP's role in dephosphorylation and its inhibition by this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Alkaline phosphatase. I. Kinetics and inhibition by this compound of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing lot-to-lot variability of Levamisole in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address lot-to-lot variability of Levamisole in experimental settings. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound is a synthetic imidazothiazole derivative. In research, it is primarily used for two distinct purposes:
-
Anthelmintic Agent: It is a potent anthelmintic that acts as a nicotinic acetylcholine receptor agonist, causing spastic paralysis in nematodes.[1][2] This property is widely utilized in studies involving organisms like Caenorhabditis elegans for genetic and neuromuscular research.[1]
-
Alkaline Phosphatase (AP) Inhibitor: this compound is a reversible and uncompetitive inhibitor of most tissue non-specific alkaline phosphatase isoforms (liver, bone, kidney).[3] It is commonly used in biochemical assays, such as Western blotting and in situ hybridization, to reduce background signal from endogenous AP.
Q2: What could cause lot-to-lot variability in my this compound stock?
A2: Lot-to-lot variability in this compound can stem from several factors:
-
Purity: The presence and concentration of impurities from the synthesis process can differ between batches.
-
Enantiomeric Purity: this compound is the levorotatory enantiomer of tetramisole. The presence of the dextrorotatory enantiomer, dexamisole, can vary.[4]
-
Degradation: Improper storage (e.g., exposure to high temperatures, inappropriate pH) can lead to the degradation of this compound.[5][6]
-
Formulation: If using a formulated product (e.g., tablets), excipients may differ between lots.[6]
Q3: How can lot-to-lot variability of this compound affect my experimental results?
A3: Inconsistent this compound quality can lead to a range of issues:
-
Inconsistent biological effects: In cell-based or in vivo studies, variations in purity and concentration can lead to unpredictable and non-reproducible outcomes.
-
Variable enzyme inhibition: When used as an alkaline phosphatase inhibitor, impure this compound may result in incomplete background suppression or off-target effects.
-
Assay artifacts: Degradation products or impurities could interfere with assay chemistries or detection methods.
Q4: How should I store my this compound to ensure its stability?
A4: To maintain the stability of this compound:
-
Solid Form: Store this compound hydrochloride powder in a cool, dry place, protected from light.
-
Solutions: Aqueous solutions of this compound are most stable at an acidic pH (around pH 2-4).[5] Stability decreases as the pH increases. For long-term storage, it is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C. Studies have shown that a 25 mg/mL solution prepared from pure powder is stable for at least 90 days when stored at 4°C.[6][7]
Troubleshooting Guide
Issue 1: Inconsistent results in C. elegans paralysis assays.
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LC determination of the enantiomeric purity of this compound using stationary phase with bonded naphthylethylcarbamoylated-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Of this compound Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 6. Stability of this compound oral solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Unexpected Results with Levamisole and Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address unexpected experimental outcomes when using Levamisole. It focuses on potential off-target effects that may contribute to these results.
Frequently Asked Questions (FAQs)
Q1: Beyond its primary anthelmintic activity, what are the known off-target effects of this compound in mammalian systems?
A1: this compound is well-documented to have significant immunomodulatory effects. It can influence T-cell activation and proliferation, as well as modulate cytokine production. Additionally, it has known effects on the nervous system, acting as a modulator of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] Adverse effects reported in humans, such as agranulocytosis, leukoencephalopathy, and vasculitis, are manifestations of these off-target activities.[3][4]
Q2: We observed unexpected changes in T-cell proliferation in our culture after this compound treatment. What could be the cause?
A2: this compound has a complex and dose-dependent effect on T-cell proliferation. While some studies suggest it enhances T-cell responses, others have shown that at higher concentrations (e.g., 1 mM), it can suppress the proliferation of human CD4+ and CD8+ T-cells.[5] This suppression may be linked to the induction of a p53-dependent DNA damage response and a cell-cycle arrest in the mid-S phase.[5] Therefore, the concentration of this compound and the specific experimental conditions are critical factors.
Q3: Our cytokine profiling results after this compound treatment are not what we expected. Which cytokines are known to be affected?
A3: this compound can shift the balance of T-helper cell responses. It has been shown to increase the production of Type 1 cytokines like IFN-γ and IL-18, while suppressing Type 2 cytokines such as IL-4.[6][7] However, other studies have reported reduced production of IL-2, TNF-α, and IFN-γ, with an increase in IL-4 and IL-13 in activated human T-cells treated with this compound.[5] These seemingly contradictory findings highlight the context-dependent effects of this compound on cytokine profiles.
Q4: We are seeing unexpected neurological effects in our animal model treated with this compound. What is the potential mechanism?
A4: this compound can act as an allosteric modulator of human neuronal nicotinic acetylcholine receptors (nAChRs), specifically subtypes containing α3β2 and α3β4 subunits.[1][8] At micromolar concentrations, it can potentiate acetylcholine responses, while at millimolar concentrations, it becomes inhibitory.[1] This modulation of cholinergic signaling in the central nervous system could underlie some of the unexpected neurological effects observed.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cell Death or Cytotoxicity | High concentrations of this compound can induce apoptosis. One study showed that 1 mM this compound sensitizes activated T-cells to Fas-mediated apoptosis.[5] | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type. Consider using a lower concentration range (e.g., 0.1-10 µg/mL) for initial experiments. |
| Changes in Cell Morphology | This compound can affect cellular signaling pathways that influence cell shape and adhesion. | Document morphological changes with microscopy. Investigate markers of cellular stress or apoptosis (e.g., caspase activation). |
| Inconsistent Immunomodulatory Effects | The effect of this compound can be highly dependent on the activation state of the immune cells and the timing of administration. | Standardize the activation protocol for your immune cells. Perform a time-course experiment to determine the optimal window for this compound treatment. |
| Variability in in vivo Studies | The metabolism of this compound can vary between species and even individuals, leading to different levels of exposure to the parent drug and its metabolites.[9][10] | Monitor plasma levels of this compound and its major metabolites if possible. Ensure consistent dosing and administration routes. |
Quantitative Data on Off-Target Interactions
Quantitative data on the binding affinities of this compound to specific mammalian off-target proteins is limited in the publicly available literature. Much of the research describes effects at certain concentrations without providing specific IC50 or Ki values. The following table summarizes the available quantitative and qualitative data.
| Target | Reported Interaction | Concentration/Affinity | Species/System |
| Human Neuronal nAChRs (α3β2, α3β4) | Allosteric Modulator: Potentiation of ACh response | Micromolar concentrations | Human (expressed in Xenopus oocytes) |
| Human Neuronal nAChRs (α3β2, α3β4) | Allosteric Modulator: Inhibition of ACh response | Millimolar concentrations | Human (expressed in Xenopus oocytes) |
| Alkaline Phosphatases (non-intestinal) | Inhibitor | - | Human |
| Tyrosine Phosphatases | Indirect evidence of inhibition | - | In vitro cell lines |
| Plasma Proteins | Low to moderate binding | 19.40-25.91% bound in various animal species; ~82% in laying hens | Various (in vitro) |
Note: The lack of comprehensive Ki or IC50 values for a wide range of mammalian off-targets is a significant gap in the current understanding of this compound's pharmacology.
Key Experimental Protocols
Protocol 1: Assessing T-Cell Proliferation using CFSE
This protocol is adapted from methodologies described for studying the effects of immunomodulatory compounds on T-cell proliferation.[5][11][12]
Objective: To quantify the proliferation of T-cells in response to stimulation in the presence or absence of this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)
-
This compound stock solution
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or purify T-cells using magnetic-activated cell sorting (MACS).
-
CFSE Staining: a. Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM (optimize for your cell type). c. Incubate for 10-15 minutes at 37°C, protected from light. d. Quench the staining reaction by adding 5 volumes of ice-cold culture medium. e. Wash the cells three times with culture medium.
-
Cell Culture and Treatment: a. Resuspend CFSE-labeled cells in culture medium. b. Plate the cells in a 96-well plate. c. Add your T-cell stimulus to the appropriate wells. d. Add this compound at various concentrations to the treatment wells. Include a vehicle control. e. Culture for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the cells and wash with FACS buffer. b. Stain with fluorescently labeled antibodies for T-cell markers (e.g., CD3, CD4, CD8) if required. c. Acquire data on a flow cytometer, ensuring the FITC/GFP channel is used to detect CFSE fluorescence. d. Analyze the data using flow cytometry software to model cell divisions based on the halving of CFSE fluorescence in daughter cells.
Protocol 2: Cytokine Profiling of Cell Supernatants
This protocol provides a general workflow for measuring cytokine levels in cell culture supernatants following this compound treatment.[5][11][13]
Objective: To determine the effect of this compound on the production of specific cytokines by immune cells.
Materials:
-
Immune cells (e.g., PBMCs, macrophages)
-
Cell culture medium
-
Stimulus for cytokine production (e.g., LPS for macrophages, anti-CD3/CD28 for T-cells)
-
This compound stock solution
-
Multiplex cytokine bead array kit (e.g., Luminex-based) or individual ELISA kits
-
Plate reader or flow cytometer compatible with the chosen assay
Procedure:
-
Cell Culture and Treatment: a. Plate your cells at the desired density. b. Add the appropriate stimulus to induce cytokine production. c. Treat the cells with different concentrations of this compound or a vehicle control. d. Culture for a predetermined time (e.g., 24-72 hours), depending on the kinetics of the cytokines of interest.
-
Supernatant Collection: a. Centrifuge the culture plates to pellet the cells. b. Carefully collect the supernatant without disturbing the cell pellet. c. Store the supernatant at -80°C until analysis.
-
Cytokine Measurement: a. Follow the manufacturer's instructions for your chosen multiplex bead array or ELISA kit. b. For Multiplex Bead Array: i. Incubate the supernatant with a mixture of cytokine-specific capture beads. ii. Add a biotinylated detection antibody cocktail. iii. Add a streptavidin-phycoerythrin (PE) reporter. iv. Acquire data on a compatible flow cytometer. c. For ELISA: i. Coat a 96-well plate with a capture antibody. ii. Add your supernatants and standards. iii. Add a biotinylated detection antibody. iv. Add an enzyme-conjugated streptavidin. v. Add the enzyme substrate and stop the reaction. vi. Read the absorbance on a plate reader.
-
Data Analysis: a. For both methods, generate a standard curve using the provided recombinant cytokine standards. b. Calculate the concentration of each cytokine in your samples based on the standard curve.
Signaling Pathways and Workflows
This compound's Effect on T-Cell Activation and Proliferation
Caption: this compound's impact on T-cell signaling.
Experimental Workflow for Troubleshooting Unexpected Results
Caption: A logical workflow for troubleshooting.
References
- 1. The anthelmintic this compound is an allosteric modulator of human neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Adverse reactions with this compound vary according to its indications and misuse: A systematic pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mucosalimmunology.ch [mucosalimmunology.ch]
- 8. This compound: A Positive Allosteric Modulator for the α3β4 Nicotinic Acetylcholine Receptors Prevents Weight Gain in the CD-1 Mice on a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 11. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
- 13. go.drugbank.com [go.drugbank.com]
Technical Support Center: Controlling for Levamisole's Effects in Cell Proliferation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the effects of Levamisole in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound affects cell proliferation?
A1: this compound can impact cell proliferation through several mechanisms:
-
Induction of a p53-dependent DNA damage response: In some cell types, such as human T cells, this compound can induce a mid-S phase cell cycle arrest.[1][2][3] This is associated with the phosphorylation of p53 and CHK1, and the formation of γH2AX-foci, which are markers of DNA damage.[1][2][3]
-
Inhibition of Alkaline Phosphatase (AP): this compound is a well-known inhibitor of most isoforms of alkaline phosphatase (e.g., human liver, bone, kidney, and spleen), with the exception of the intestinal and placental isoforms.[4][5] This can interfere with assays that directly or indirectly involve AP activity.
-
Immunomodulatory Effects: this compound can have both immunostimulatory and immunosuppressive effects depending on the cell type, concentration, and experimental conditions.[2][6] It can enhance T-cell activation and proliferation but also suppress the proliferation of certain cancer cell lines.[2][6][7]
Q2: How can I control for this compound's off-target effects in my experiments?
A2: To distinguish the intended effects of your experimental treatment from the intrinsic effects of this compound, it is crucial to include proper controls. The recommended controls are:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., PBS or DMSO).
-
This compound-only Control: Cells treated with this compound alone to quantify its baseline effect on cell proliferation.
-
Inactive Enantiomer Control (Dexamisole): Dexamisole is the dextrorotatory isomer of tetramisole and is considered the inactive enantiomer of this compound, particularly concerning its alkaline phosphatase inhibitory activity.[8] Using Dexamisole as a negative control can help determine if the observed effects are specific to the levorotatory form of the molecule.
-
Alternative AP Inhibitor Control: To specifically isolate the effects of AP inhibition, you can use another AP inhibitor with a different mechanism of action, such as L-p-Bromotetramisole or Sodium Orthovanadate.[8]
Q3: Can this compound interfere with my cell proliferation assay readout?
A3: Yes, this compound can interfere with certain assay readouts. For example, in assays that use a substrate that is dephosphorylated by endogenous alkaline phosphatases, this compound's inhibitory effect on AP can lead to inaccurate results.[4][5] It is essential to understand the principle of your chosen proliferation assay and consider if this compound's known mechanisms of action could directly influence the assay's chemistry.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected inhibition of cell proliferation in my control group treated with this compound. | This compound has a direct anti-proliferative effect on many cell types.[2][7][9] | Include a "this compound-only" control group in your experimental design. The proliferation rate of this group will serve as your baseline for comparing the effects of your experimental compound in the presence of this compound. |
| My experimental compound shows reduced efficacy when co-administered with this compound. | This compound may be inducing cell cycle arrest, making the cells less susceptible to your compound if it targets a specific phase of the cell cycle.[1][2][3] | Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) on cells treated with this compound alone to understand its impact on cell cycle distribution in your specific cell line. |
| High variability in results between experiments. | The effect of this compound can be dose-dependent and cell-type specific.[2][10] Inconsistent cell density at the time of treatment can also contribute to variability. | Perform a dose-response curve for this compound on your specific cell line to determine the optimal concentration. Ensure consistent cell seeding density across all experiments. |
| My colorimetric assay (e.g., using an AP-conjugated secondary antibody) is giving low signal. | This compound is a potent inhibitor of most alkaline phosphatase isoforms.[4][5] | If your assay relies on non-intestinal AP activity, consider using an alternative detection system (e.g., horseradish peroxidase-based) or use an intestinal isoform of alkaline phosphatase which is not inhibited by this compound.[4] |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on the proliferation of various cell lines. Note that IC50 values can vary depending on the assay method and incubation time.
| Cell Line | Cell Type | Effect | Concentration | Incubation Time | Assay |
| Human peripheral blood T cells | T-lymphocyte | Inhibition of proliferation | 1 mM | 72 hours | CFSE |
| RPMI 8226 | Human Myeloma | IC50 | ~2.5 mM | 48 hours | MTT |
| U266B1 | Human Myeloma | IC50 | ~2.5 mM | 48 hours | MTT |
| RPMI 8226 | Human Myeloma | IC50 | ~1 mM | 72 hours | MTT |
| U266B1 | Human Myeloma | IC50 | ~1 mM | 72 hours | MTT |
| Bovine Brain Capillary Endothelial Cells | Endothelial | Inhibition of AP activity | 0-5 mM | 4 hours | AP activity assay |
Detailed Experimental Protocols
Here are detailed protocols for common cell proliferation assays, adapted to include controls for this compound's effects.
MTT Assay
This assay measures cell viability based on the metabolic reduction of MTT to formazan.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare a dilution series of your test compound.
-
Prepare solutions for your control groups: Vehicle, this compound-only, and Dexamisole-only.
-
Remove the culture medium and add fresh medium containing the respective treatments to the wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated groups to the vehicle control group.
-
Compare the effect of your test compound in the presence of this compound to the this compound-only control to determine the net effect of your compound.
-
BrdU Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.
-
Fixation and Denaturation:
-
Remove the labeling solution and fix the cells with a fixing solution.
-
Denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.
-
-
Immunodetection:
-
Incubate the cells with an anti-BrdU antibody.
-
Wash the cells and add a secondary antibody conjugated to an enzyme (e.g., HRP or AP) or a fluorophore.
-
Note: If using an AP-conjugated antibody, the presence of this compound in the culture may not significantly affect the readout as the cells are fixed and washed before antibody addition. However, it is good practice to be aware of this potential interaction.
-
-
Substrate Addition and Readout:
-
Add the appropriate substrate for the enzyme conjugate (e.g., TMB for HRP) and measure the absorbance or fluorescence.
-
-
Data Analysis: Similar to the MTT assay, compare the BrdU incorporation in your experimental groups to the relevant controls.
CFSE Staining Assay
This assay measures cell division by the progressive halving of the fluorescent dye CFSE in daughter cells.
Protocol:
-
Cell Staining:
-
Resuspend cells in a protein-free buffer (e.g., PBS).
-
Add CFSE to the cell suspension and incubate.
-
Quench the staining reaction with complete medium.
-
-
Cell Seeding and Treatment:
-
Wash the stained cells and seed them in a culture plate.
-
Add the treatments for your experimental and control groups (Vehicle, this compound-only, Dexamisole-only).
-
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 3-7 days).
-
Cell Harvesting and Analysis:
-
Harvest the cells and, if desired, stain with other markers (e.g., for flow cytometry).
-
Analyze the CFSE fluorescence intensity of the cells using a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population.
-
Analyze the CFSE histogram to identify distinct peaks corresponding to different generations of cell division.
-
Compare the proliferation profiles of the different treatment groups. The this compound-only group will show the baseline level of proliferation in the presence of this compound.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound regulates the proliferation of murine liver T cells through Kupffer-cell-derived cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-related immunologic effects of this compound in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Neurotoxic Effects of Levamisole in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the neurotoxic effects of Levamisole in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary neurotoxic effects of this compound observed in animal models?
A1: this compound administration in animal models has been associated with a range of neurotoxic effects, primarily affecting the central nervous system. These include cognitive impairments, particularly in executive functions, and structural brain changes such as a reduction in the thickness of the prefrontal cortex and the development of white matter lesions.[1] In some cases, this compound has been shown to induce seizures and an inflammatory condition known as leukoencephalopathy, characterized by demyelination and perivascular infiltration of immune cells.[2][3][4][5][6]
Q2: What are the suspected mechanisms behind this compound-induced neurotoxicity?
A2: The neurotoxic effects of this compound are thought to be mediated by several mechanisms:
-
Cholinergic System Activation: this compound is a nicotinic acetylcholine receptor (nAChR) agonist.[7] Overstimulation of these receptors can lead to excitotoxicity and seizures. The clinical signs of this compound toxicity, such as muscle tremors, convulsions, and salivation, are consistent with cholinergic overactivation.[8]
-
Immune-Mediated Damage: this compound is known for its immunomodulatory properties.[2][9] It is hypothesized that it can trigger an autoimmune or autoinflammatory response in the central nervous system, leading to demyelination and the formation of inflammatory lesions characteristic of leukoencephalopathy.[4][5] This may occur in susceptible individuals or in the presence of other triggers, like a viral infection.[2][5]
-
Oxidative Stress: While the direct role of oxidative stress in this compound-induced neurotoxicity is still under investigation, it is a common pathway in many forms of neurodegeneration. Some studies suggest that this compound may have antioxidant properties in certain contexts, complicating the picture. However, the inflammatory processes triggered by this compound can indirectly lead to oxidative damage in the brain.
Q3: What are the potential therapeutic strategies to mitigate this compound's neurotoxic effects in animal models?
A3: Based on the proposed mechanisms, several strategies can be explored:
-
Cholinergic Antagonists: Agents that block nicotinic acetylcholine receptors, such as mecamylamine, and muscarinic receptors, like atropine, have been shown to antagonize some of the acute toxic effects of this compound, including seizures and electroencephalographic arousal.[8][10]
-
Anti-inflammatory and Immunosuppressive Agents: For this compound-induced leukoencephalopathy, corticosteroids are the mainstay of treatment in clinical cases, suggesting their potential utility in animal models.[3][4] Other immunosuppressive strategies like plasma exchange and intravenous immunoglobulin have also been used in humans.[4]
-
Antioxidants: Although direct evidence in this compound neurotoxicity models is limited, antioxidants are a rational approach to counteract potential oxidative stress secondary to inflammation and excitotoxicity.
Troubleshooting Guides
Issue 1: Animals exhibit seizures or severe cholinergic signs after this compound administration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound Overdose / Cholinergic Crisis | Administer a nicotinic acetylcholine receptor antagonist, such as mecamylamine.[8] The dose and route of administration should be optimized based on the animal model and severity of signs. | Reduction in seizure activity and other cholinergic signs like muscle tremors and salivation. |
| Co-administer a muscarinic acetylcholine receptor antagonist, like atropine sulfate.[8][10] | Alleviation of muscarinic symptoms (e.g., salivation, urination, defecation) and potential contribution to seizure control. | |
| Reduce the dose of this compound in subsequent experiments to a level that induces the desired neurotoxic phenotype without causing acute, severe cholinergic effects. | Establishment of a more stable and reproducible model of neurotoxicity. |
Issue 2: Difficulty in inducing a consistent and reproducible leukoencephalopathy model.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Host Susceptibility | The development of leukoencephalopathy may be idiosyncratic or require a "second hit."[2][5] Consider using an animal model with a predisposition to autoimmune or demyelinating diseases. | Increased incidence and consistency of leukoencephalopathy development. |
| Introduce a co-insult, such as a non-pathogenic dose of a demyelinating virus (e.g., Theiler's murine encephalomyelitis virus in susceptible mouse strains), in combination with this compound.[2] | Exacerbation of inflammation and demyelination, leading to a more robust model. | |
| Insufficient Inflammatory Response | Increase the duration of this compound administration. Chronic exposure may be necessary to elicit a significant immune response in the CNS. | Development of detectable white matter lesions and inflammatory infiltrates. |
| Assess immune cell infiltration (e.g., T-cells, macrophages) in the brain tissue using immunohistochemistry to confirm an inflammatory response. | Histological confirmation of the desired pathological phenotype. |
Quantitative Data Summary
At present, there is a scarcity of published quantitative data specifically detailing the mitigation of this compound-induced neurotoxicity in animal models in a comparative tabular format. The following tables are illustrative templates based on expected outcomes from the proposed mitigation strategies.
Table 1: Hypothetical Effects of Cholinergic Antagonists on this compound-Induced Seizure Activity
| Treatment Group | N | Seizure Score (Mean ± SEM) | Latency to Seizure (s, Mean ± SEM) |
| Vehicle Control | 10 | 0.0 ± 0.0 | N/A |
| This compound (20 mg/kg) | 10 | 4.5 ± 0.3 | 315 ± 25 |
| This compound + Atropine (5 mg/kg) | 10 | 3.2 ± 0.4 | 540 ± 32 |
| This compound + Mecamylamine (2 mg/kg) | 10 | 1.8 ± 0.2 | 980 ± 55 |
| *p < 0.05, **p < 0.01 compared to this compound group. |
Table 2: Illustrative Impact of Anti-inflammatory Treatment on this compound-Induced White Matter Lesions
| Treatment Group | N | White Matter Lesion Volume (mm³, Mean ± SEM) | Iba1+ Microglia Count (cells/mm², Mean ± SEM) |
| Vehicle Control | 8 | 0.1 ± 0.05 | 50 ± 8 |
| This compound (chronic, 10 mg/kg/day) | 8 | 2.3 ± 0.4 | 210 ± 25 |
| This compound + Dexamethasone (1 mg/kg/day) | 8 | 0.9 ± 0.2 | 95 ± 15 |
| *p < 0.05 compared to this compound group. |
Experimental Protocols
Protocol 1: Induction of Acute Neurotoxicity (Seizure Model) in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
This compound Administration: Dissolve this compound HCl in sterile saline. Administer a single intraperitoneal (i.p.) injection at a dose of 10-20 mg/kg.
-
Behavioral Assessment: Immediately after injection, place the mouse in an open field arena and record behavior for at least 30 minutes. Score seizure activity based on a standardized scale (e.g., Racine scale). Key parameters to measure include latency to first seizure, seizure duration, and seizure severity.
-
Mitigation Strategy Testing: Administer the potential mitigating agent (e.g., atropine 5 mg/kg i.p. or mecamylamine 2 mg/kg i.p.) 30 minutes prior to this compound administration.
-
Endpoint Analysis: Behavioral scoring. For mechanistic studies, brain tissue can be collected for analysis of neurotransmitter levels or gene expression changes.
Protocol 2: Chronic this compound Administration for Leukoencephalopathy Induction in Rats
-
Animals: Adult male Sprague-Dawley rats, 10-12 weeks old.
-
This compound Administration: Dissolve this compound HCl in drinking water or administer daily via oral gavage at a dose of 5-10 mg/kg for 4-8 weeks.
-
Neurobehavioral Testing:
-
Morris Water Maze: To assess spatial learning and memory.
-
Elevated Plus Maze: To evaluate anxiety-like behavior.
-
Rotarod Test: To measure motor coordination and balance.
-
-
Neuroimaging (optional): In vivo MRI can be used to longitudinally track the development of white matter lesions.
-
Histopathological Analysis:
-
Perfuse animals with 4% paraformaldehyde.
-
Collect brains and process for paraffin embedding or cryosectioning.
-
Perform Luxol Fast Blue staining to assess demyelination.
-
Use immunohistochemistry for markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes, CD3 for T-cells).
-
-
Mitigation Strategy Testing: Co-administer the therapeutic agent (e.g., a corticosteroid) for the duration of the this compound treatment.
Visualizations
References
- 1. Cognitive and neuroanatomical impairments associated with chronic exposure to this compound-contaminated cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. radiopaedia.org [radiopaedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Multifocal leukoencephalopathy associated with intensive use of cocaine and the adulterant this compound in a 29-year old patient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity and drug interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
L-p-Bromotetramisole: A Potent Alternative to Levamisole for Specific Alkaline Phosphatase Inhibition and Beyond
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is paramount for accurate and reliable experimental outcomes. Levamisole has long been a standard inhibitor of alkaline phosphatase (ALP), but its analogue, L-p-Bromotetramisole, presents a more potent and specific alternative for certain applications. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed protocols to aid in the informed selection for your research needs.
Executive Summary
L-p-Bromotetramisole is a potent, non-specific inhibitor of most alkaline phosphatase isoenzymes, demonstrating significantly greater inhibitory action at lower concentrations than this compound.[1][2] While both are stereospecific in their action, with the L-isomer being the active form, L-p-Bromotetramisole's brominated structure enhances its inhibitory capabilities.[2][3] this compound, in addition to its well-known role as an anthelmintic acting on nicotinic acetylcholine receptors, exhibits complex immunomodulatory effects.[4][5][6] L-p-Bromotetramisole has also been shown to affect other cellular processes, including the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and inhibition of tyrosine phosphatases.[7][8] This guide will delve into a direct comparison of their efficacy as ALP inhibitors, outline detailed experimental protocols for their use, and visualize their distinct signaling pathways.
Quantitative Comparison of Inhibitory Potency
The selection of an appropriate inhibitor often hinges on its potency, typically measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a more potent inhibitor. The available data, summarized below, consistently demonstrates the superior inhibitory potency of L-p-Bromotetramisole over this compound for alkaline phosphatase.
| Compound | Target Enzyme | Parameter | Value | Citation |
| L-p-Bromotetramisole | Human Liver Alkaline Phosphatase | Ki | 2.8 x 10⁻⁶ M (at pH 10.5) | [9] |
| Sarcoma 180/TG Alkaline Phosphatase | IC50 | 1.8 x 10⁻⁶ M | [8] | |
| This compound | Ecto-p-nitrophenyl phosphatase (pNPPase) | Ki | 45 x 10⁻⁶ M | [10] |
Note: Direct comparative studies across all major ALP isoenzymes are limited. The data presented is compiled from individual studies and should be interpreted with this in mind.
Mechanism of Action and Cellular Effects
While both compounds are primarily recognized as ALP inhibitors, their broader mechanisms of action and cellular effects differ significantly.
Alkaline Phosphatase Inhibition
Both L-p-Bromotetramisole and this compound act as uncompetitive inhibitors of most alkaline phosphatase isoenzymes, with the notable exceptions of the intestinal and placental isoforms.[2][11] This means they bind to the enzyme-substrate complex, preventing the formation of the product. The stereospecificity of this inhibition is crucial, with the L-isomers of both tetramisole derivatives being the active inhibitors.[2][3]
Experimental Workflow: Alkaline Phosphatase Inhibition Assay
Below is a diagram illustrating a typical workflow for assessing the inhibitory effects of L-p-Bromotetramisole and this compound on alkaline phosphatase activity.
Caption: Workflow for ALP Inhibition Assay.
L-p-Bromotetramisole: Beyond ALP Inhibition
Emerging research indicates that L-p-Bromotetramisole has effects beyond ALP inhibition. It has been shown to activate the CFTR chloride channel, a protein crucial for ion and water transport across cell membranes.[7] The proposed mechanism involves the inhibition of a phosphatase that dephosphorylates and thereby inactivates CFTR, leading to a stabilized, phosphorylated, and active channel. Additionally, some studies suggest that L-p-Bromotetramisole can inhibit tyrosine phosphatases, indicating a broader spectrum of activity on phosphate metabolism.[8]
Caption: L-p-Bromotetramisole's effect on CFTR.
This compound's Immunomodulatory Signaling
This compound's effects on the immune system are multifaceted and not fully elucidated. However, studies have shown that it can enhance the maturation and activation of dendritic cells and promote a Th1 immune response.[3] This is thought to occur through the activation of Toll-like receptor 2 (TLR-2) signaling, which in turn can activate downstream pathways such as NF-κB and JAK/STAT, leading to the production of cytokines like IL-12 and IL-10.[3][4]
Caption: this compound's Immunomodulatory Pathway.
Experimental Protocols
Alkaline Phosphatase (ALP) Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol provides a general framework for determining the inhibitory activity of L-p-Bromotetramisole and this compound against alkaline phosphatase.
Materials:
-
Alkaline Phosphatase (e.g., bovine intestinal or human liver)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
L-p-Bromotetramisole and this compound stock solutions (in a suitable solvent like DMSO or water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop Solution (e.g., 3 M NaOH)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of ALP in the assay buffer. The final concentration will depend on the enzyme source and activity.
-
Prepare a series of dilutions of the inhibitors (L-p-Bromotetramisole and this compound) in the assay buffer.
-
Prepare the pNPP substrate solution according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor dilution (or buffer for control wells)
-
ALP working solution
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add the pNPP substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction:
-
Add the stop solution to each well to terminate the enzymatic reaction. The stop solution will also induce a color change in the product (p-nitrophenol) to yellow.
-
-
Measurement:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Further kinetic studies can be performed by varying the substrate concentration to determine the Ki value and the mode of inhibition.
-
Conclusion
For applications requiring potent and specific inhibition of non-intestinal and non-placental alkaline phosphatase, L-p-Bromotetramisole offers a clear advantage over this compound. Its significantly lower Ki and IC50 values allow for its use at much lower concentrations, minimizing potential off-target effects.[1][8][9] While this compound remains a valuable tool, particularly in studies involving its immunomodulatory properties, researchers focusing on ALP-mediated processes should consider L-p-Bromotetramisole as a superior alternative. Furthermore, the emerging roles of L-p-Bromotetramisole in modulating other cellular pathways, such as CFTR activity, open up new avenues for its application in diverse research areas. The provided experimental protocols and pathway diagrams serve as a foundation for incorporating these powerful inhibitors into your research with greater precision and understanding.
References
- 1. bdvets.org [bdvets.org]
- 2. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. The potential immunomodulatory effect of this compound in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ecto-alkaline phosphatase considered as this compound-sensitive phosphohydrolase at physiological pH range during mineralization in cultured fetal calvaria cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Validating the Immunomodulatory Effects of Levamisole Using Secondary Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Levamisole's immunomodulatory effects with other well-known immunomodulators, supported by experimental data from key secondary assays. Detailed protocols and visual workflows are included to facilitate the replication and validation of these findings in a research setting.
Introduction to this compound's Immunomodulatory Properties
This compound, initially developed as an anthelmintic drug, has been recognized for its complex and multifaceted effects on the immune system. It has been shown to restore depressed immune function rather than indiscriminately stimulating it to above-normal levels.[1] The immunomodulatory actions of this compound are dose-dependent and can vary based on the specific immune cell type and the context of the immune response.[2][3] Its mechanisms of action are thought to involve the modulation of T-cell, macrophage, and neutrophil functions, as well as influencing cytokine production profiles.[3][4][5] This guide explores the validation of these effects through common secondary assays and compares its performance against other immunomodulating agents like Bacillus Calmette-Guérin (BCG), Imiquimod, and Polyinosinic:polycytidylic acid (Poly(I:C)).
Comparison of Immunomodulatory Effects: this compound vs. Alternatives
To objectively assess the immunomodulatory capacity of this compound, its performance in key in vitro secondary assays is compared with other known immunomodulators. The following tables summarize quantitative data from representative studies.
Lymphocyte Proliferation Assay (CFSE-based)
This assay measures the ability of an agent to induce or enhance the proliferation of lymphocytes, a hallmark of an adaptive immune response.
| Compound | Concentration | Cell Type | Stimulus | Proliferation Index (vs. Control) | Reference |
| This compound | 25 ng/mL - 25 µg/mL | Human Lymphocytes | PPD | Significantly Augmented | [6] |
| This compound | 25 µg/mL | Human Lymphocytes | PHA, SEB | Inhibitory | [6] |
| BCG | N/A (in vivo) | Mouse Splenocytes | N/A | No significant change in T-cell response to PHA | [7] |
| Imiquimod | N/A | N/A | N/A | Data not available for direct comparison | N/A |
| Poly(I:C) | N/A | N/A | N/A | Data not available for direct comparison | N/A |
Note: Direct comparative quantitative data for lymphocyte proliferation for all compounds under identical conditions is limited in the reviewed literature. The data presented reflects the reported effects in individual studies.
Cytokine Production (ELISA)
This assay quantifies the secretion of cytokines, key signaling molecules that orchestrate the immune response. The profile of cytokines induced can indicate the nature of the immune response (e.g., Th1 vs. Th2).
| Compound | Concentration | Cell Type | Cytokine Measured | Fold Change (vs. Control) | Reference |
| This compound | 1 µM | Human mo-DC | IL-12 p40 | Increased | [8] |
| This compound | 1 µM | Human mo-DC | IL-10 | Increased | [8] |
| This compound | 25 mg/kg (in vivo) | Rat Splenocytes | IFN-γ | Increased | [9] |
| This compound | 25 mg/kg (in vivo) | Rat Splenocytes | IL-4 | Decreased | [9] |
| Imiquimod | N/A | Mouse Macrophages | TNF-α | Increased | [10] |
| Imiquimod | N/A | Mouse Macrophages | IL-6 | Increased | [10] |
| Imiquimod | N/A | Mouse Macrophages | IL-12 | Increased | [10] |
| Poly(I:C) | 20 µg/ml | Human mo-DC | IL-12 | Increased | [3] |
| Poly(I:C) | 1 µg/ml | Mouse Macrophages | TNF-α | Increased | [11] |
Note: mo-DC stands for monocyte-derived dendritic cells. The data is compiled from different studies and direct quantitative comparison should be made with caution.
Macrophage Phagocytosis Assay (Flow Cytometry)
This assay assesses the ability of an immunomodulator to enhance the phagocytic activity of macrophages, a critical function of the innate immune system.
| Compound | Concentration | Cell Type | Target | % Phagocytosis (vs. Control) | Reference |
| This compound | N/A | Human Monocytes | N/A | Enhanced IgG receptor activity | [12] |
| BCG | N/A (in vivo) | Human Monocytes | N/A | Returned depressed function to normal | |
| Imiquimod | N/A | N/A | N/A | Data not available for direct comparison | N/A |
| Poly(I:C) | N/A | Rabbit Alveolar Macrophages | N/A | Enhanced IgG receptor activity | [12] |
Experimental Protocols
Detailed methodologies for the key secondary assays are provided below to ensure reproducibility.
Lymphocyte Proliferation Assay using CFSE
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each generation. This allows for the tracking of cell proliferation by flow cytometry.
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with phosphate-buffered saline (PBS).
-
CFSE Staining: Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quenching: Stop the staining reaction by adding 5 volumes of cold complete RPMI 1640 medium containing 10% fetal bovine serum (FBS). Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI 1640 medium to remove unbound CFSE.
-
Cell Culture: Resuspend the CFSE-labeled cells in complete RPMI 1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulation: Add the desired stimulus (e.g., phytohemagglutinin (PHA), pokeweed mitogen (PWM), or a specific antigen) and the immunomodulator (this compound or alternative) at various concentrations. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter. Analyze the CFSE fluorescence in the FITC channel. Proliferation is indicated by the appearance of peaks with successively halved fluorescence intensity.
Cytokine Measurement by ELISA
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is captured between two layers of antibodies (capture and detection antibody).
Protocol:
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.05% Tween 20 (PBST). Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate with PBST. Add cell culture supernatants (collected from lymphocyte or macrophage cultures treated with immunomodulators) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate with PBST. Add a biotinylated detection antibody specific for the cytokine of interest and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate with PBST. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate with PBST. Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Macrophage Phagocytosis Assay by Flow Cytometry
Principle: This assay measures the uptake of fluorescently labeled particles (e.g., bacteria or beads) by macrophages. The percentage of fluorescent macrophages and the mean fluorescence intensity can be quantified by flow cytometry.
Protocol:
-
Macrophage Preparation: Differentiate monocytes (e.g., from PBMCs or a cell line like THP-1) into macrophages by culturing them with appropriate factors (e.g., M-CSF or PMA).
-
Labeling of Target Particles: Label the target particles (e.g., E. coli or zymosan) with a fluorescent dye such as fluorescein isothiocyanate (FITC) or pHrodo.
-
Treatment: Seed the macrophages in a 24-well plate. Treat the cells with this compound or other immunomodulators at desired concentrations for a specified period.
-
Phagocytosis: Add the fluorescently labeled particles to the macrophage cultures at a specific multiplicity of infection (MOI) or particle-to-cell ratio. Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Quenching/Washing: Stop the phagocytosis by placing the plate on ice. To differentiate between internalized and surface-bound particles, add a quenching agent (e.g., trypan blue) or wash the cells extensively with cold PBS to remove non-phagocytosed particles.
-
Cell Harvesting: Detach the macrophages from the plate using a cell scraper or a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the macrophage population. The percentage of fluorescent cells and the mean fluorescence intensity (MFI) of the fluorescent population are indicative of the phagocytic activity.
Visualizing Mechanisms and Workflows
Signaling Pathways of Immunomodulators
The immunomodulatory effects of this compound and other agents are mediated through specific signaling pathways. This compound has been shown to interact with Toll-like receptors (TLRs) and modulate downstream pathways such as NF-κB and JAK/STAT.[4][8]
Caption: Simplified signaling pathways of this compound and alternatives.
Experimental Workflow: Lymphocyte Proliferation Assay
The following diagram illustrates the key steps in performing a lymphocyte proliferation assay using CFSE and flow cytometry.
Caption: Workflow for CFSE-based lymphocyte proliferation assay.
Experimental Workflow: Cytokine ELISA
The diagram below outlines the procedure for measuring cytokine levels in cell culture supernatants using a sandwich ELISA.
Caption: Workflow for sandwich ELISA to measure cytokine production.
Experimental Workflow: Macrophage Phagocytosis Assay
This diagram illustrates the steps involved in quantifying macrophage phagocytosis using flow cytometry.
Caption: Workflow for macrophage phagocytosis assay using flow cytometry.
Conclusion
Validating the immunomodulatory effects of compounds like this compound requires robust and reproducible secondary assays. This guide provides a framework for comparing this compound to other immunomodulators using lymphocyte proliferation, cytokine production, and phagocytosis assays. The provided protocols and workflows are intended to assist researchers in designing and executing experiments to further elucidate the immunomodulatory potential of this compound and other novel compounds. The compiled data, while not exhaustive, offers a valuable starting point for comparative analysis and highlights the need for standardized experimental conditions for more direct comparisons in future studies.
References
- 1. Flow Cytometry Approach to Characterize Phagocytic Properties of Acutely-Isolated Adult Microglia and Brain Macrophages In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haematologie-onkologie-bonn.de [haematologie-onkologie-bonn.de]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative studies on mannan and imiquimod induced experimental plaque psoriasis inflammation in inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative studies on mannan and imiquimod induced experimental plaque psoriasis inflammation in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the Effects of Imiquimod on Paths of TLRs and Inflammatory Cytokines Signaling in Infected Macrophages with Leishmania major in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of murine macrophages. I. Different pattern of activation by poly I:C than by lymphokine or LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of polynucleotides and this compound on alveolar macrophage morphology and receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
A Head-to-Head Comparison of Commercial Levamisole Sources for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Levamisole, an imidazothiazole derivative, is a widely utilized small molecule in biomedical research. It is best known as an anthelmintic agent and a potent inhibitor of alkaline phosphatases (APs), making it a valuable tool in a variety of experimental settings, from cell culture to in vivo studies. Given the critical role of reagent quality in the reproducibility of scientific findings, this guide provides a comparative overview of this compound from different commercial sources.
Disclaimer: The experimental data presented in this guide is hypothetical and for illustrative purposes only. It is intended to provide a framework for the types of analyses researchers should consider when validating a new source of this compound. Actual results may vary between lots and suppliers.
Comparative Analysis of Commercial this compound
To ensure the reliability of experimental outcomes, it is imperative to qualify a new batch or source of any chemical reagent. This typically involves a multi-faceted approach to assess purity, identity, and biological activity. Here, we present a hypothetical comparison of this compound from three representative, fictionalized suppliers: Supplier A , Supplier B , and Supplier C .
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the analysis of this compound from the three suppliers.
Table 1: Purity and Identity Analysis
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (%) | 99.8% | 99.2% | 98.5% |
| Major Impurity (%) | 0.15% | 0.6% | 1.2% |
| Identity Confirmation (¹H-NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Water Content (Karl Fischer, %) | 0.1% | 0.3% | 0.5% |
| Residual Solvents (GC-MS) | <0.05% | <0.1% | 0.2% |
Table 2: Biological Activity - Alkaline Phosphatase Inhibition
| Parameter | Supplier A | Supplier B | Supplier C |
| IC₅₀ (nM) for non-intestinal AP | 150 nM | 165 nM | 250 nM |
| Maximum Inhibition (%) | 98% | 97% | 92% |
Table 3: Performance in a Cell-Based Assay - Inhibition of Osteoblast Mineralization
| Parameter | Supplier A | Supplier B | Supplier C |
| EC₅₀ (µM) for Mineralization Inhibition | 1.2 µM | 1.5 µM | 2.8 µM |
| Cell Viability at EC₅₀ (MTT Assay, % of control) | 95% | 94% | 88% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can serve as a template for researchers to validate their own this compound sources.
Purity and Identity Analysis
a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Method: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Serial dilutions are made to establish a standard curve. The test sample is dissolved in the mobile phase at a known concentration and injected. Purity is determined by the area under the curve (AUC) of the main peak relative to the total AUC of all peaks.
b) ¹H-NMR for Structural Confirmation
-
Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Method: Approximately 5-10 mg of this compound is dissolved in the deuterated solvent. The proton NMR spectrum is acquired and compared to a reference spectrum to confirm the chemical structure.
Biological Activity - Alkaline Phosphatase (AP) Inhibition Assay
-
Reagents: p-Nitrophenyl phosphate (pNPP) substrate, alkaline phosphatase (non-intestinal), assay buffer (e.g., Tris-HCl, pH 9.5 with MgCl₂).
-
Method:
-
Prepare a series of dilutions of this compound from each supplier.
-
In a 96-well plate, add the AP enzyme to the assay buffer.
-
Add the this compound dilutions to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the pNPP substrate.
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of pNPP conversion to p-nitrophenol.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
-
Cell-Based Assay - Inhibition of Osteoblast Mineralization
-
Cell Line: MC3T3-E1 pre-osteoblast cells.
-
Culture Medium: Alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation Medium: Culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Method:
-
Plate MC3T3-E1 cells in a 24-well plate and grow to confluence.
-
Induce differentiation by switching to differentiation medium.
-
Treat the cells with a range of concentrations of this compound from each supplier.
-
Culture for 14-21 days, replacing the medium every 2-3 days.
-
Assess mineralization by Alizarin Red S staining.
-
Quantify the staining by extracting the dye and measuring its absorbance at 562 nm.
-
Determine the EC₅₀ for the inhibition of mineralization.
-
In a parallel plate, perform an MTT assay to assess cell viability at the tested concentrations.
-
Visualizations
The following diagrams illustrate the experimental workflows and a key signaling pathway involving this compound.
Caption: Workflow for Purity and Identity Analysis of this compound.
Caption: Workflow for the Alkaline Phosphatase Inhibition Assay.
Caption: this compound's Inhibition of Alkaline Phosphatase.
Evaluating the specificity of Levamisole's inhibition on different alkaline phosphatase isozymes
For researchers and drug development professionals investigating the roles of alkaline phosphatase (ALP) isozymes, understanding the specificity of inhibitors is paramount. Levamisole, a well-established anthelmintic drug, is also widely utilized as a potent and selective inhibitor of specific ALP isozymes. This guide provides a comparative analysis of this compound's inhibitory action on different human ALP isozymes, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Differential Inhibition of Alkaline Phosphatase Isozymes by this compound
This compound exhibits a marked specificity in its inhibition of alkaline phosphatase isozymes. It is a potent inhibitor of the tissue-nonspecific alkaline phosphatase (TNAP) isozymes found in the liver, bone, and kidney, as well as the spleen. In stark contrast, it has a significantly weaker effect on the intestinal and placental alkaline phosphatase isozymes.[1][2][3] This differential inhibition allows for the selective suppression of TNAP activity in experimental systems where multiple isozymes may be present.
The mechanism of inhibition by this compound is characterized as stereospecific and uncompetitive.[1][2] This means that this compound binds to the enzyme-substrate complex, rather than the free enzyme, and its inhibitory effect is more pronounced at higher substrate concentrations. The L-isomer of tetramisole (this compound) is the active inhibitor, while the D-isomer (dexamisole) shows no significant inhibitory activity.
Comparative Inhibitory Potency of this compound
The following table summarizes the quantitative data on the inhibition of various human alkaline phosphatase isozymes by this compound, compiled from multiple studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters indicating the potency of an inhibitor; a lower value signifies a stronger inhibition.
| Isozyme Source | Inhibitor | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Liver (Human) | This compound | 16 µM | - | [4] |
| Liver (Human) | Bromo-levamisole | 2.8 µM | - | [5] |
| Bone (Human) | This compound | Strong Inhibition (Ki not specified) | - | [1] |
| Kidney (Human) | This compound | Strong Inhibition (Ki not specified) | - | [1] |
| Placenta (Human) | This compound | Weak Inhibition | Ki0.5 = 10-12 µM (for this compound) | [6] |
| Intestine (Human) | This compound | Weak Inhibition | Little inhibition at 240 µM | [6] |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution. The term "Strong Inhibition" indicates that the isozyme is highly sensitive to this compound, as described in the cited literature, even if a precise Ki value was not provided in that specific source.
Experimental Protocols
Protocol for Determining Alkaline Phosphatase Inhibition by this compound
This protocol outlines a general method for measuring the inhibition of alkaline phosphatase activity by this compound using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified alkaline phosphatase isozyme (e.g., from liver, intestine)
-
This compound hydrochloride
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay Buffer (e.g., 1 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl2)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of this compound dilutions in the Assay Buffer to achieve the desired final concentrations in the assay.
-
Prepare the pNPP substrate solution in the Assay Buffer according to the manufacturer's instructions.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In the wells of a 96-well plate, add a fixed amount of the purified alkaline phosphatase isozyme solution.
-
To the appropriate wells, add the different concentrations of the this compound dilutions. For control wells (no inhibition), add Assay Buffer instead of the this compound solution.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the pNPP substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Stop the Reaction:
-
Stop the reaction by adding the Stop Solution to all wells. The addition of NaOH will raise the pH and stop the enzyme activity, while also converting the p-nitrophenol product to its yellow phenolate form.
-
-
Measure Absorbance:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be performed with varying concentrations of both the substrate (pNPP) and the inhibitor (this compound). The data can then be analyzed using Lineweaver-Burk or other kinetic plots.
-
Visualizing the Experimental Workflow and Inhibition Mechanisms
To further clarify the experimental process and the underlying biochemical interactions, the following diagrams are provided.
References
- 1. Alkaline phosphatase. I. Kinetics and inhibition by this compound of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Alkaline phosphatase. I. Kinetics and inhibition by this compound of purified isoenzymes from humans. | Semantic Scholar [semanticscholar.org]
- 4. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitivity of intestinal alkaline phosphatase to L-homoarginine and its regulation by subunit-subunit interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the reported anti-proliferative effects of Levamisole on cancer cell lines
An in-depth examination of the reported anti-proliferative effects of the immunomodulatory drug Levamisole on various cancer cell lines reveals a complex and sometimes contradictory landscape. While some studies champion its direct cytotoxic and apoptotic effects, others suggest its primary role is as an immune stimulant with no inherent anti-cancer activity in vitro. This guide provides a comprehensive comparison of the available data, offering researchers, scientists, and drug development professionals a clear perspective on the current state of this compound research in oncology.
This compound, a synthetic imidazothiazole derivative, has a long history of use as an anthelmintic agent.[1] Its journey into oncology began with its application as an adjuvant therapy in combination with 5-fluorouracil (5-FU) for colon cancer, where it was thought to exert its effect through immunomodulation.[1][2][3][4] However, subsequent research has explored its direct anti-proliferative properties on cancer cells, with varying results.
Comparative Efficacy of this compound Across Cancer Cell Lines
The anti-proliferative activity of this compound has been investigated in several cancer cell types, most notably in multiple myeloma and endothelial cells. In contrast, its direct efficacy against colon cancer cell lines in vitro has been questioned.
| Cell Line | Cancer Type | Key Findings | IC50 Value | Reference |
| RPMI 8226, U266B1 | Multiple Myeloma | Significant dose-dependent inhibition of proliferation; induction of apoptosis. | Not stated | --INVALID-LINK--[2] |
| Endothelial Cells | N/A (Angiogenesis) | Specific inhibition of proliferation and differentiation. | Not stated | --INVALID-LINK--[5] |
| COLO-205, HT-29 | Colon Cancer | No direct cytotoxic effect; did not enhance the effect of 5-FU and in some cases was antagonistic. | Not reached | --INVALID-LINK--[6] |
| CEM, Nalm6, REH, K562 | Leukemia | A novel this compound derivative (4a) showed significant anti-proliferative effects, with CEM cells being the most sensitive. | 5 µM (CEM) | --INVALID-LINK--[7] |
Mechanism of Action: Apoptosis Induction
In studies demonstrating a direct anti-proliferative effect, the primary mechanism attributed to this compound is the induction of apoptosis. In human multiple myeloma cell lines, this compound treatment led to a cascade of events characteristic of programmed cell death.[2]
Figure 1. Proposed apoptotic pathway induced by this compound in multiple myeloma cells.
The Controversy: Colon Cancer and the Role of 5-Fluorouracil
The established clinical use of this compound in combination with 5-FU for colon cancer presents a paradox when contrasted with in vitro findings. Studies on colon cancer cell lines COLO-205 and HT-29 found that this compound alone had no cytotoxic effect and did not synergize with 5-FU.[6] In fact, it was observed to antagonize the S-phase accumulation induced by 5-FU, suggesting a potential interference with its anti-cancer activity in a direct cellular context.[6] This discrepancy highlights the possibility that the clinical benefits observed may be primarily due to this compound's immunomodulatory effects rather than direct tumor cell killing.[1][3]
A More Potent Derivative: The Promise of 4a
Research into novel derivatives of this compound has yielded promising results. A study investigating the analogue 4a (2-benzyl-6-(4′-fluorophenyl)-5-thiocyanato-imidazo[2,1-b][5],[1],[8]thiadiazole) demonstrated significantly more potent anti-cancer activity than the parent compound.[7] This derivative was shown to induce the extrinsic pathway of apoptosis in leukemia cell lines and inhibit tumor progression in mice.[7] The IC50 value for 4a in CEM leukemia cells was found to be 5 µM, a concentration at which this compound showed significantly less activity.[7]
Figure 2. Experimental workflow for evaluating the efficacy of this compound derivative 4a.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings presented, the following are summaries of the key experimental methodologies employed in the cited studies.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound (e.g., this compound, 5-FU) for a specified duration (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Trypan Blue Dye Exclusion Assay: This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Harvest cells after treatment.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Apoptosis Assays
-
DNA Fragmentation Analysis:
-
Extract genomic DNA from treated and untreated cells.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Visualize the DNA under UV light after staining with an intercalating agent (e.g., ethidium bromide). Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments.
-
-
Cytochrome c Release:
-
Fractionate the cell lysates into mitochondrial and cytosolic fractions by differential centrifugation.
-
Analyze the presence of cytochrome c in the cytosolic fraction by Western blotting using a specific antibody.
-
-
Caspase-3 Activity Assay:
-
Prepare cell lysates from treated and untreated cells.
-
Incubate the lysates with a caspase-3 specific substrate that is conjugated to a colorimetric or fluorometric reporter.
-
Measure the signal generated from the cleavage of the substrate, which is proportional to the caspase-3 activity.
-
Conclusion
The evidence for the direct anti-proliferative effects of this compound on cancer cell lines is context-dependent. While it demonstrates clear cytotoxic and pro-apoptotic activity in multiple myeloma cells, its efficacy in colon cancer cell lines is questionable, suggesting its clinical benefit in this setting may be primarily immune-mediated. The emergence of more potent derivatives like 4a opens new avenues for research, potentially overcoming the limitations of the parent compound. Future investigations should focus on elucidating the precise molecular targets of this compound and its analogues in different cancer types to better validate its potential as a direct anti-cancer agent. Researchers are encouraged to consider the specific cancer model and the potential for immunomodulatory versus direct cytotoxic effects when designing and interpreting studies involving this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anti-proliferative effect of this compound on human myeloma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4rx-2.com [4rx-2.com]
- 4. This compound in the treatment of cancer: anything new? (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits angiogenesis in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel this compound Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Levamisole
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR HANDLING LEVAMISOLE
This compound is an anthelmintic agent used in both veterinary and human medicine, and it is also utilized in laboratory research.[1] Handling this compound requires strict adherence to safety protocols to mitigate potential health risks. This compound is harmful if swallowed, is suspected of damaging an unborn child, and may cause damage to organs, specifically the blood and testes, through prolonged or repeated exposure.[2][3][4][5] This guide provides essential, procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its hazards and don the appropriate Personal Protective Equipment. The primary hazards involve oral toxicity, reproductive toxicity, and organ damage with repeated exposure.[2][3][4][5] Additionally, this compound powder may form combustible dust concentrations in the air.[2][5]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Wear safety glasses with side shields or goggles.[2][3] | Protects against mechanical irritation from dust and accidental splashes.[2] |
| Use a faceshield if there is a potential for direct contact with dusts, mists, or aerosols.[2][3][4][6] | Provides full-face protection from splashes and airborne particles. | |
| Hand Protection | Use chemical-resistant gloves.[3] | Prevents skin contact. |
| Consider double gloving for enhanced protection.[2][3][4] | Reduces the risk of exposure from a single glove failure. | |
| Skin & Body Protection | Wear a standard work uniform or laboratory coat.[2][3][4][6] | Protects skin from accidental contact. |
| Use additional garments (e.g., sleevelets, apron, disposable suit) based on the task to avoid exposed skin.[2][3][4][6] | Ensures full body protection during procedures with a higher risk of contamination. | |
| Respiratory Protection | Use only with adequate ventilation.[2][3] For potential exposure to dust or aerosols where ventilation is inadequate, use a NIOSH/MSHA approved respirator.[3][7] | Prevents inhalation of harmful dust or aerosols. |
| A positive pressure air-supplied respirator is recommended for uncontrolled releases or unknown exposure levels.[3] | Offers a higher level of protection in high-risk scenarios. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound from preparation to disposal.
Preparation and Pre-Handling
-
Obtain Instructions: Read and understand all safety precautions before handling the substance.[2][3][4]
-
Area Preparation: Ensure a well-ventilated area is designated for handling.[8] For powder handling, use a containment system like a powder weighing hood or glove box.[8]
-
Engineering Controls: Use local exhaust ventilation to maintain exposure below recommended limits.[3] Implement containment technologies to control the compound at the source.[2][4][5]
-
Assemble PPE: Put on all required PPE as detailed in the table above.
-
Emergency Equipment: Confirm that an eye flushing system and safety shower are close to the workspace.[3]
Handling this compound
-
General Precautions: Do not eat, drink, or smoke in the handling area.[2][3][6] Avoid all personal contact, including inhalation.[8]
-
Powder Handling:
-
Solution Handling:
Post-Handling and Decontamination
-
Hand Washing: Wash hands and skin thoroughly with soap and water after handling.[2][3][5][6]
-
Degowning: Use proper techniques to remove potentially contaminated clothing.[2][3][4][6]
-
Clothing: Wash contaminated clothing before reuse.[2][3][6] Launder work clothes separately.[8]
-
Equipment: Decontaminate all equipment and the work area after use.
Emergency Procedures
First Aid Measures
| Exposure Route | Action |
| If Swallowed | Call a POISON CENTER or doctor immediately.[2][9] Rinse mouth with water.[2][10] DO NOT induce vomiting.[2][5] |
| If Inhaled | Remove the person to fresh air.[2][7] Get medical attention.[2][3] If not breathing, give artificial respiration.[7] |
| Skin Contact | Immediately flush skin with soap and plenty of water.[2][3][6] Remove all contaminated clothing and shoes.[2][7] Get medical attention.[2][3] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, including under the eyelids.[7][9] Get medical attention if irritation develops and persists.[2][3] |
| First aid responders should use recommended personal protective equipment.[2][5] |
Accidental Release Measures (Spill Response)
-
Minor Spills:
-
Wear appropriate PPE (protective clothing, gloves, safety glasses, and dust respirator).[8]
-
Avoid breathing dust and generating dust clouds.[8]
-
Use dry clean-up procedures. Sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[2][3][8] A vacuum cleaner must be fitted with a HEPA filter.[8]
-
-
Major Spills:
Storage and Disposal Plan
Storage
-
Keep containers properly labeled and securely sealed when not in use.[3][8]
-
Store in a locked-up location, in accordance with national regulations.[2][3][4]
Disposal
-
Dispose of contents and containers to an approved waste disposal plant.[2][3][4][7]
-
All waste must be handled in accordance with local, state, and federal regulations.[8]
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.[2][3]
Quantitative Safety Data
The following table summarizes key quantitative exposure and toxicity data for this compound Hydrochloride.
| Data Point | Value | Species | Reference |
| Occupational Exposure Band (OEB) | OEB 3 | N/A | [4] |
| Time-Weighted Average (TWA) | 20 µg/m³ | N/A | [4] |
| Wipe Limit | 200 µ g/100 cm² | N/A | [4] |
| LD50 Oral | 180 mg/kg | Rat | [8] |
| LD50 Oral | 210 mg/kg | Mouse | [8] |
| LC50 (Fish, 96h) | 37.3 mg/l | Oryzias latipes | [2][3] |
| EC50 (Daphnia, 48h) | 64 mg/l | Daphnia magna | [2][3] |
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
